molecular formula C27H36D3ClN2O4 B602750 (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) CAS No. 1398112-33-8

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

Katalognummer: B602750
CAS-Nummer: 1398112-33-8
Molekulargewicht: 494.09
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

One of the isotopic labelled form of (S)-(-)-Verapamil- HCl, which has been found to exhibit inhibition activity against the p-glycoprotein efflux pump.

Eigenschaften

CAS-Nummer

1398112-33-8

Molekularformel

C27H36D3ClN2O4

Molekulargewicht

494.09

Reinheit

95% by HPLC; 98% atom D

Verwandte CAS-Nummern

36622-28-3 (unlabelled)

Synonyme

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl

Tag

Verapamil Impurities

Herkunft des Produkts

United States

Foundational & Exploratory

(S)-(-)-Verapamil-d3 HCl N-methyl-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-(-)-Verapamil-d3 HCl N-methyl-d3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Pharmacokinetic Analysis

Verapamil is a well-established calcium channel blocker widely used in the management of hypertension, angina, and cardiac arrhythmias.[1][2][3] It functions by inhibiting the influx of calcium ions through the slow channels of cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in cardiac workload.[3][4][5] The therapeutic agent is administered as a racemic mixture of its (R)-(+) and (S)-(-) enantiomers, with the (S)-enantiomer being significantly more potent.[6]

The clinical utility of verapamil is complicated by its extensive and stereoselective first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to low and variable bioavailability (10-35%).[1][5][7][8] This complex pharmacokinetic profile necessitates precise and accurate analytical methods to quantify verapamil and its metabolites in biological matrices. (S)-(-)-Verapamil-d3 HCl N-methyl-d3, a stable isotope-labeled analog of the more active enantiomer, serves as an indispensable tool in this regard. Its primary role is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), providing a gold standard for pharmacokinetic, bioavailability, and bioequivalence studies.[9][10] This guide provides a comprehensive overview of its chemical structure, properties, and critical applications in modern drug research.

Chemical Identity and Physicochemical Properties

The deuterated analog is structurally identical to (S)-(-)-Verapamil, with the exception of three deuterium atoms replacing the hydrogen atoms on the N-methyl group. This subtle modification results in a 3-dalton mass shift, which is ideal for mass spectrometric differentiation from the unlabeled analyte, without significantly altering its chemical and physical behavior.

PropertyValueSource(s)
Chemical Name (S)-5-((3,4-Dimethoxyphenethyl)(methyl-d3)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile Hydrochloride[11]
Synonyms (S)-(-)-Verapamil-d3 HCl (N-methyl D3), (αS)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino-d3]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride[11][]
CAS Number 1398112-33-8[11]
Molecular Formula C₂₇H₃₆D₃ClN₂O₄[11][]
Molecular Weight 494.08 g/mol [11]
Isotopic Purity ≥98% atom D[]
Storage 2-8°C Refrigerator[11]

Chemical Structure

The molecular architecture of (S)-(-)-Verapamil-d3 HCl is central to its function. The structure features two dimethoxyphenyl moieties and a chiral center, which is responsible for its stereospecific pharmacological activity.

Caption: Chemical Structure of (S)-(-)-Verapamil-d3 HCl.

Pharmacology and Metabolism of the Parent Compound: Verapamil

To appreciate the role of the deuterated standard, one must first understand the behavior of verapamil in vivo.

Mechanism of Action: Verapamil exerts its therapeutic effects primarily by blocking voltage-dependent L-type calcium channels.[9] This action is crucial in cardiovascular tissues, where it slows conduction through the atrioventricular (AV) node and relaxes vascular smooth muscle, leading to reduced blood pressure and cardiac workload.[3][4] Additionally, verapamil is a known inhibitor of the P-glycoprotein (P-gp) efflux pump, an ABC transporter protein that contributes to multidrug resistance in cancer cells and affects the distribution of many drugs.[1][9][10]

Pharmacokinetics and Metabolism: Verapamil's journey through the body is characterized by rapid and extensive metabolism.

  • Absorption: Over 90% of an oral dose is absorbed, but bioavailability is only 20-35% due to high first-pass metabolism.[1][5][13]

  • Metabolism: The liver is the primary site of metabolism, where at least 12 metabolites are formed.[4][13] The main metabolic pathways are N-dealkylation and O-demethylation, catalyzed predominantly by CYP3A4, with contributions from CYP3A5 and CYP2C8.[7][14]

  • Key Metabolite: The principal active metabolite is norverapamil, formed via N-demethylation. While it reaches plasma concentrations similar to the parent drug, its vasodilatory activity is only about 20% that of verapamil.[1][5][13]

  • Stereoselectivity: A critical aspect of verapamil's metabolism is its stereoselectivity. The more potent (S)-enantiomer is cleared much more rapidly during the first pass than the (R)-enantiomer.[7][15] This differential clearance underscores the importance of enantiomer-specific quantification in clinical studies.

  • Excretion: Approximately 70% of the metabolites are excreted in the urine, with about 16% in the feces.[4][5]

Verapamil_Metabolism cluster_cyp Hepatic CYP450 Enzymes Verapamil (S)-Verapamil CYP3A4 CYP3A4 (major) Verapamil->CYP3A4 Predominant Pathway CYP_other CYP3A5, CYP2C8 Verapamil->CYP_other Norverapamil S-Norverapamil (N-demethylation) Other Other Inactive Metabolites Norverapamil->Other D617 Metabolite D-617 (N-dealkylation) D617->Other CYP3A4->Norverapamil CYP3A4->D617 CYP_other->Norverapamil CYP_other->D617

Caption: Simplified Metabolic Pathway of (S)-Verapamil.

Application in Quantitative Research: The Role of an Internal Standard

The primary application of (S)-(-)-Verapamil-d3 HCl is as an internal standard (IS) in bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for a Stable Isotope-Labeled IS: In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte during sample preparation (extraction, concentration) and analysis (chromatography, ionization) but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) standard like (S)-(-)-Verapamil-d3 is the superior choice for several reasons:

  • Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, ensuring that both compounds experience the same matrix effects at the point of ionization.

  • Identical Extraction Recovery: Its physicochemical properties are so similar to the analyte that losses during sample preparation are proportional for both compounds.

  • Correction for Ionization Variability: It effectively corrects for fluctuations in the mass spectrometer's ion source (ionization suppression or enhancement), a common problem in complex biological matrices like plasma.

The use of a SIL-IS allows for the calculation of a response ratio (Analyte Peak Area / IS Peak Area). This ratio is then used to determine the concentration of the analyte from a calibration curve, leading to highly accurate and precise results that would be unattainable otherwise.

Exemplar Analytical Protocol: Quantification of Verapamil in Human Plasma

This protocol describes a general workflow for the determination of verapamil in human plasma using LC-MS/MS, a method for which (S)-(-)-Verapamil-d3 HCl is an ideal internal standard.

1. Objective: To develop and validate a robust method for quantifying verapamil concentrations in human plasma samples for pharmacokinetic analysis.

2. Materials and Reagents:

  • Verapamil Hydrochloride (analytical standard)

  • (S)-(-)-Verapamil-d3 HCl (internal standard)

  • Human Plasma (blank, K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)

3. Experimental Workflow:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Aliquot Plasma Sample (e.g., 200 µL) spike 2. Spike with Internal Standard ((S)-Verapamil-d3) plasma->spike mix 3. Vortex Mix spike->mix spe_load 4. Load onto Conditioned SPE Cartridge mix->spe_load spe_wash 5. Wash Cartridge (Remove Interferences) spe_load->spe_wash spe_elute 6. Elute Analyte + IS (e.g., with Methanol) spe_wash->spe_elute evaporate 7. Evaporate to Dryness spe_elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject onto HPLC System reconstitute->inject separate 10. Chromatographic Separation (e.g., C18 column) ionize 11. Electrospray Ionization (ESI+) msms 12. Tandem Mass Spectrometry (MRM Mode) integrate 13. Integrate Peak Areas (Analyte and IS) msms->integrate ratio 14. Calculate Area Ratio (Analyte/IS) quantify 15. Quantify using Calibration Curve

Caption: Experimental Workflow for Plasma Sample Analysis.

4. Step-by-Step Methodology:

  • Preparation of Standards: Create stock solutions of verapamil and (S)-(-)-Verapamil-d3 HCl in methanol. Prepare a series of calibration standards by spiking blank human plasma with known concentrations of verapamil. Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Condition an SPE cartridge according to the manufacturer's protocol.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove phospholipids and other interferences.

    • Elute verapamil and the internal standard with an organic solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Illustrative):

    • HPLC System: Standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[16][17][18]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[16]

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

      • Verapamil: m/z 455.3 → 165.1

      • Verapamil-d3: m/z 458.3 → 165.1

  • Data Analysis:

    • Integrate the chromatographic peaks for both verapamil and verapamil-d3.

    • Calculate the peak area ratio (verapamil/verapamil-d3).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of verapamil in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

(S)-(-)-Verapamil-d3 HCl N-methyl-d3 is a critical analytical reagent that enables the precise and reliable quantification of the pharmacologically more potent verapamil enantiomer. Its use as a stable isotope-labeled internal standard is fundamental to overcoming the challenges posed by complex biological matrices and verapamil's intricate pharmacokinetic profile. For researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, this compound is not merely a reagent but a cornerstone for generating high-quality, trustworthy data essential for drug development and regulatory submission.

References

  • Wikipedia. Verapamil. [Link]

  • U.S. Food and Drug Administration. Verapamil - accessdata.fda.gov. [Link]

  • PharmGKB. Verapamil Pathway, Pharmacokinetics. [Link]

  • Schmieder, R., Gatzka, C., & Schobel, H. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. [Link]

  • Kroemer, H. K., Fischer, C., & Eichelbaum, M. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 555-562. [Link]

  • Pistos, C., Panderi, I., & Atta-Politou, J. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1497-1503. [Link]

  • Gupta, S. K., Atkinson, L., Tu, T., & Long, D. A. (1995). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans: evidence suggesting input-rate determined stereoselectivity. Journal of Clinical Pharmacology, 35(1), 38-44. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Verapamil. [Link]

  • Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59. [Link]

  • Der Pharma Chemica. (2018). Spectrophotometric Determination of Verapamil Hydrochloride using Bromokresol Green. [Link]

  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Abd-Allah, A. R. (2022). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. Molecules, 27(19), 6701. [Link]

  • Drugs.com. Verapamil: Package Insert / Prescribing Information / MOA. [Link]

  • Pharmaffiliates. (S)-(-)-Verapamil D3 HCl (N-methyl D3). [Link]

  • Drugs.com. Verapamil Extended Release Tablets: Package Insert / Prescribing Info. [Link]

  • Eichelbaum, M., Birkel, P., Grube, E., Gütgemann, U., & Somogyi, A. (1980). Clinical pharmacokinetics of verapamil. Cardiovascular Reviews & Reports, 1(4), 368-374. [Link]

  • PubChem. Verapamil-d3 Hydrochloride. [Link]

  • ResearchGate. The structure of Verapamil hydrochloride. [Link]

  • Google Patents.
  • Google Patents.
  • Clinicaltrials.eu. Verapamil – Application in Therapy and Current Clinical Research. [Link]

  • Singh, B. N., Hecht, H. S., Nademanee, K., & Chew, C. Y. (1982). Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. Drugs, 24(3), 169-197. [Link]

  • Al-Salam, A., et al. (2023). Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection. Frontiers in Endocrinology, 14, 1284055. [Link]

Sources

The Strategic Application of Deuterated S-Verapamil in Calcium Channel Blocker Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Racemate – The Imperative for Stereospecific and Metabolically Stable Probes

Verapamil, a cornerstone of calcium channel blocker therapy, has been instrumental in the management of cardiovascular diseases for decades.[1][2][3] Administered as a racemic mixture, it comprises two enantiomers, S- and R-verapamil, which exhibit marked differences in their pharmacological potency. The S-enantiomer is recognized as being 10 to 20 times more potent in its L-type calcium channel blocking activity than its R-counterpart.[4] This stereospecificity underscores the necessity for researchers to dissect the individual contributions of each enantiomer to the overall therapeutic and off-target effects.

A significant challenge in studying S-verapamil lies in its extensive and stereoselective first-pass metabolism.[5][6] The more potent S-enantiomer is cleared more rapidly by the liver, primarily through the action of cytochrome P450 enzymes such as CYP3A4 and CYP2C8.[5][7] This rapid metabolism complicates the interpretation of in vivo studies and can lead to a disconnect between in vitro potency and in vivo efficacy. To address these challenges, the strategic use of deuteration has emerged as a powerful tool in drug discovery and development.[8][9][10][11] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, the metabolic stability of a molecule can be significantly enhanced due to the kinetic isotope effect (KIE).[10][12] This guide provides a comprehensive overview of the applications of deuterated S-verapamil as a refined molecular probe in calcium channel blocker research, offering enhanced precision in pharmacokinetic, pharmacodynamic, and mechanistic studies.

The Rationale for Deuteration: Harnessing the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[10] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step in a metabolic pathway.[10][12] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is the fundamental principle behind the use of deuterated drugs to improve pharmacokinetic profiles.[8][9][]

In the context of S-verapamil, the primary metabolic routes involve N-demethylation and N-dealkylation, processes that are initiated by the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes.[7][14] By selectively deuterating the N-methyl group and other metabolically labile positions on the S-verapamil molecule, we can significantly attenuate its rate of metabolism. This "metabolic switching" offers several distinct advantages for research applications:

  • Improved Pharmacokinetic Profile: A reduced rate of metabolism leads to a longer half-life and increased systemic exposure (AUC) of the active S-enantiomer.[9][]

  • Reduced Metabolite-Mediated Effects: By slowing the formation of metabolites, the pharmacological or toxicological contributions of these downstream products can be minimized, allowing for a clearer assessment of the parent drug's activity.

  • Enhanced In Vivo Efficacy: Increased and more sustained plasma concentrations of S-verapamil can lead to a more pronounced and prolonged pharmacodynamic effect at a given dose.

Mechanism of Action of S-Verapamil on L-Type Calcium Channels

S-verapamil exerts its therapeutic effects by blocking voltage-gated L-type calcium channels.[1][2][3][15] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which triggers muscle contraction.[3][15] By inhibiting this calcium influx, S-verapamil produces several key physiological effects:

  • Negative Chronotropy: Slows the heart rate by decreasing the firing rate of the sinoatrial (SA) node.[3]

  • Negative Dromotropy: Slows conduction through the atrioventricular (AV) node.[2][16]

  • Negative Inotropy: Reduces the force of myocardial contraction.[2][3]

  • Vasodilation: Relaxes vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[1][3]

The interaction of S-verapamil with the L-type calcium channel is complex and involves allosteric modulation of the channel's conformation.[17][18]

Visualizing the Mechanism of Action

S-Verapamil Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L-type Ca2+ Channel L-type Ca²⁺ Channel Ca2+->L-type Ca2+ Channel Influx Contraction Muscle Contraction L-type Ca2+ Channel->Contraction Triggers S-Verapamil Deuterated S-Verapamil S-Verapamil->L-type Ca2+ Channel Blocks

Caption: Mechanism of S-Verapamil action on L-type calcium channels.

Applications of Deuterated S-Verapamil in Research

The enhanced metabolic stability of deuterated S-verapamil makes it an invaluable tool for a range of research applications, from fundamental mechanistic studies to preclinical drug development.

In Vitro Characterization of Calcium Channel Binding and Function

While deuteration primarily impacts in vivo metabolism, the use of a stable analogue is beneficial for ensuring consistency in in vitro assays.

Experimental Protocol: Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of deuterated S-verapamil for the L-type calcium channel in a cardiac membrane preparation.

Materials:

  • Rat ventricular tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-nitrendipine or a specific phenylalkylamine site radioligand like [³H]-desmethoxyverapamil)[17]

  • Deuterated S-verapamil (unlabeled)

  • Non-specific binding control (e.g., high concentration of unlabeled verapamil)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Excise rat ventricles and place in ice-cold homogenization buffer.

    • Homogenize the tissue using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

    • Add a fixed concentration of the radioligand (typically at or below its Kd).

    • Add increasing concentrations of unlabeled deuterated S-verapamil.

    • For non-specific binding, add a saturating concentration of unlabeled verapamil.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a vacuum manifold.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of deuterated S-verapamil.

    • Determine the IC50 (concentration of deuterated S-verapamil that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-nitrendipine is a dihydropyridine that binds to a distinct but allosterically coupled site on the calcium channel, while [³H]-desmethoxyverapamil directly labels the phenylalkylamine binding site.[17] The choice depends on the specific research question.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled ligand (deuterated S-verapamil) by measuring its ability to displace a labeled ligand.

Pharmacokinetic and Metabolic Profiling

Deuterated S-verapamil is particularly advantageous for pharmacokinetic studies, allowing for a more accurate assessment of its intrinsic properties without the confounding factor of rapid metabolism.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a study to compare the pharmacokinetic profiles of deuterated and non-deuterated S-verapamil following oral administration.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Deuterated S-verapamil and non-deuterated S-verapamil

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Divide rats into two groups: one receiving deuterated S-verapamil and the other non-deuterated S-verapamil.

    • Administer a single oral dose of the respective compound (e.g., 10 mg/kg) via gavage.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of S-verapamil and its deuterated analogue in plasma.[19] The use of a chiral column is essential to separate the S- and R-enantiomers.[4][19][20]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both compounds.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the plasma concentration-time curve)

      • t1/2 (elimination half-life)

      • CL/F (oral clearance)

Trustworthiness of the Protocol:

  • The use of a validated LC-MS/MS method ensures accurate and precise quantification of the analytes.[19]

  • The inclusion of a control group receiving non-deuterated S-verapamil allows for a direct comparison and assessment of the impact of deuteration.

Visualizing the Experimental Workflow

Pharmacokinetic Study Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Group 1 Group 1: Deuterated S-Verapamil Randomization->Group 1 Group 2 Group 2: Non-deuterated S-Verapamil Randomization->Group 2 Oral Dosing Oral Dosing Group 1->Oral Dosing Group 2->Oral Dosing Serial Blood Sampling Serial Blood Sampling Oral Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for a comparative pharmacokinetic study.

In Vivo Pharmacodynamic and Efficacy Studies

By providing more sustained target engagement, deuterated S-verapamil can be used to more accurately assess the in vivo consequences of L-type calcium channel blockade.

Experimental Protocol: In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol describes a method to evaluate the effects of deuterated S-verapamil on blood pressure and heart rate.

Materials:

  • Anesthetized rats instrumented for blood pressure and heart rate monitoring (e.g., via a carotid artery catheter).

  • Deuterated S-verapamil and vehicle control.

  • Infusion pump for intravenous administration.

Methodology:

  • Animal Preparation:

    • Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Allow the animal to stabilize.

  • Drug Administration:

    • Administer deuterated S-verapamil intravenously as a bolus dose or a continuous infusion.

    • A control group should receive the vehicle.

  • Data Acquisition:

    • Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after drug administration.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline at various time points.

    • Construct dose-response curves to determine the potency and efficacy of deuterated S-verapamil in modulating these cardiovascular parameters.

Authoritative Grounding:

  • In vivo models in pithed rats have been used to distinguish calcium channel blockers from other cardiovascular agents.[21]

  • The use of deuterated verapamil has been shown to prolong its duration of action in vivo.[22]

Quantitative Data Summary

ParameterNon-deuterated S-VerapamilDeuterated S-VerapamilRationale for Difference
Oral Bioavailability (F) Low[6][23]Expected to be significantly higherReduced first-pass metabolism due to the kinetic isotope effect.[9][10]
Elimination Half-life (t1/2) ShorterExpected to be longerDecreased metabolic clearance.[9]
In Vitro Potency (Ki) HighExpected to be similarDeuteration does not typically alter the intrinsic binding affinity to the target receptor.[]
In Vivo Efficacy Dose-limited by metabolismPotentially enhanced at equivalent dosesIncreased and sustained plasma concentrations leading to greater target engagement.

Conclusion: A Refined Tool for Precision Pharmacology

Deuterated S-verapamil represents a significant advancement for researchers in the field of calcium channel biology. By mitigating the confounding effects of rapid and stereoselective metabolism, this tool allows for a more precise and unambiguous interrogation of the pharmacokinetics and pharmacodynamics of the more potent S-enantiomer. The principles and protocols outlined in this guide provide a framework for leveraging deuterated S-verapamil to gain deeper insights into the therapeutic potential and mechanistic intricacies of L-type calcium channel modulation. As the field of drug discovery continues to evolve, the strategic application of such precision chemical probes will be paramount in accelerating the development of safer and more effective cardiovascular therapies.

References

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoIe10BbI1PG7FZ1WrloEJianly95cckBbQSDtNcoHwXehdI328exEp7M6vB-9Ukk2SndxjOYJKyfB5x_nKH3Kl2iFyQ0ZXxb6TNjEA8ELDRLm4O0annREd3lKTVXYRwfpvIueNINL4y1UJbQ=]
  • Inter- and intra-subject variation in the first-pass elimination of highly cleared drugs during chronic dosing. Studies with deuterated verapamil. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoiGZZp4csoQ-7kh1ShQZIanp0LO2vtipm1MjFkiJe8LWhWPl-hZo6Zaa96TtLIhz1H4PMSECv_j5k9M7ul0aqDJbtqmt4UDWLpLL2eib0NAqfM9-9Ipew-IucpaYTgJ1a-A==]
  • A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRfHvhDL0EgaPpDJB4NY7krbicm2qh5MNyNafVqAMIX005YKrklZGe3cJbxYBOqF7X2RqZmTLovO8waX0d81Bb7bB4rlso16r4ilBxx3Xm1-sIGPoZAJEryQp9u9cyD7j7XREW-mbPqU9yGyt3189xVjMMNv3_oTLp_eaGeA==]
  • Deuterated drug. Wikipedia. [https://en.wikipedia.
  • Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnM0NclsbWzBvE0VddThxfgTO8A06GvCQdXKy-CNZRvxe8eNbq1vD-Y3et1O9uc92pMRTjSKxGXLPv3g1JY97K6AuSF-Y3lyMAdcFxqB3TwUehy3tr8qMWLaqmeF42xyt7al0=]
  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014234/]
  • understanding deuterium kinetic isotope effect in drug metabolism. Benchchem. [https://www.benchchem.com/blog/understanding-deuterium-kinetic-isotope-effect-in-drug-metabolism/]
  • Applications of Deuterium in Medicinal Chemistry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01923]
  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [https://pubmed.ncbi.nlm.nih.gov/22200508/]
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. [https://www.bocsci.
  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Concert Pharmaceuticals. [https://www.concertpharma.
  • Verapamil. Wikipedia. [https://en.wikipedia.org/wiki/Verapamil]
  • Enantiometric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase. PubMed. [https://pubmed.ncbi.nlm.nih.gov/8961314/]
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [https://www.mdpi.com/1420-3049/26/7/2056]
  • Stereoselective First-Pass Metabolism of Highly Cleared Drugs: Studies of the Bioavailability of L- And D-verapamil Examined With a Stable Isotope Technique. PubMed. [https://pubmed.ncbi.nlm.nih.gov/2855595/]
  • Deuterated drugs; where are we now?. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3835653/]
  • What is the mechanism of action and primary use of verapamil (calcium channel blocker)?. Synapse. [https://synapse.patsnap.com/article/100000000000000003/what-is-the-mechanism-of-action-and-primary-use-of-verapamil-calcium-channel-blocker]
  • Simultaneous determination of the intravenous and oral pharmacokinetic parameters of D,L-verapamil using stable isotope-labelled verapamil. PubMed. [https://pubmed.ncbi.nlm.nih.gov/7202473/]
  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1387532/]
  • A method for in vivo assessment of calcium slow channel blocking drugs. PubMed. [https://pubmed.ncbi.nlm.nih.gov/2450257/]
  • STEREOSELECTIVE CZE METHOD FOR ANALYSIS OF VERAPAMIL AND NORVERAPAMIL IN HUMAN PLASMA. Acta Poloniae Pharmaceutica-Drug Research. [http://www.ptfarm.pl/pub/File/Acta_Poloniae/2012/1/081.pdf]
  • Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. PubMed. [https://pubmed.ncbi.nlm.nih.gov/14643864/]
  • Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,... ResearchGate. [https://www.researchgate.net/figure/Verapamil-metabolism-and-CYP3A4-inactivation-R-verapamil-S-verapamil-R-norverapamil_fig1_281480112]
  • Verapamil Pathway, Pharmacokinetics. ClinPGx. [https://www.pharmgkb.
  • A chromatographic separation method of verapamil enandomers by HFLC. ResearchGate. [https://www.researchgate.net/publication/237033588_A_chromatographic_separation_method_of_verapamil_enandomers_by_HFLC]
  • Pharmacokinetics and pharmacodynamics of verapamil following sublingual and oral administration to healthy volunteers. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1381485/]
  • The antithrombogenic in vivo effects of calcium channel blockers in experimental thrombosis in mice. PubMed. [https://pubmed.ncbi.nlm.nih.gov/3133878/]
  • Gut wall metabolism of verapamil in older people: effects of rifampicin-mediated enzyme induction. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2014979/]
  • What is the mechanism of Verapamil Hydrochloride?. Patsnap Synapse. [https://synapse.patsnap.com/article/100000000000000003/what-is-the-mechanism-of-verapamil-hydrochloride]
  • Verapamil Action Pathway. PubChem. [https://pubchem.ncbi.nlm.nih.
  • SR (verapamil hydrochloride) Sustained-Release Oral Caplets. accessdata.fda.gov. [https://www.accessdata.fda.gov/drugsatfda_docs/label/2011/018824s034,019152s030,020273s013lbl.pdf]
  • Calcium channels: basic properties as revealed by radioligand binding studies. PubMed. [https://pubmed.ncbi.nlm.nih.gov/2422390/]
  • Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum. PubMed. [https://pubmed.ncbi.nlm.nih.gov/2162608/]
  • Questioning the renoprotective role of L-type calcium channel blockers in chronic kidney disease using physiological modeling. American Journal of Physiology-Renal Physiology. [https://journals.physiology.org/doi/full/10.1152/ajprenal.00067.2022]
  • Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2017.00289/full]
  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. ResearchGate. [https://www.researchgate.
  • MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS. Annual Reviews. [https://www.annualreviews.org/doi/abs/10.1146/annurev.pharmtox.35.1.323]
  • Method of using deuterated calcium channel blockers. Google Patents. [https://patents.google.
  • Metabolism of [14C]-verapamil. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/jm00311a017]
  • Ex Vivo and In Silico Approaches of Tracheal Relaxation through Calcium Channel Blockade of 6-Aminoflavone and Its Toxicological Studies in Murine Models. MDPI. [https://www.mdpi.com/1422-0067/24/13/10943]
  • Elution sequence of verapamil and its major metabolites using Stable... ResearchGate. [https://www.researchgate.net/figure/Elution-sequence-of-verapamil-and-its-major-metabolites-using-Stable-phase-Chiralcel-OD-RH_fig1_280213190]
  • Interaction of Verapamil and Other Calcium Channel Blockers with ax- and a2-Adrenergic Receptors. Circulation Research. [https://www.ahajournals.org/doi/10.1161/01.RES.52.2.226]
  • (±)-Verapamil-d 3 (hydrochloride). Cayman Chemical. [https://www.caymanchem.com/product/15470]
  • Calcium channel blockers for hypertension: old, but still useful. Cardiovascular Prevention and Pharmacotherapy. [https://www.e-cpp.org/journal/view.php?doi=10.36011/cpp.2023.5.e15]

Sources

Understanding the Stereoselectivity of Verapamil-d3 N-methyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Metabolic Profiling and Bioanalysis

Executive Summary

Verapamil is a cornerstone calcium channel blocker exhibiting complex, stereoselective pharmacokinetics. The S-enantiomer is significantly more potent yet undergoes extensive first-pass metabolism compared to the R-enantiomer. Verapamil-d3 N-methyl-d3 (deuterated at the N-methyl group) serves as a critical tool in high-precision bioanalysis and mechanistic toxicology.

This guide details the physicochemical impact of deuterium substitution on verapamil’s metabolic pathways, specifically the Kinetic Isotope Effect (KIE) on N-demethylation. It provides a validated, self-correcting workflow for the chiral separation and quantification of these isotopologues using LC-MS/MS, designed for researchers optimizing DMPK (Drug Metabolism and Pharmacokinetics) protocols.

Molecular Architecture & The Chiral Imperative

Verapamil exists as a racemic mixture of S- and R-enantiomers.[1] The pharmacological and metabolic divergence between these two is profound, necessitating chiral-specific analysis.

  • S-Verapamil: 10–20 times more potent as a vasodilator and AV-nodal blocker; cleared rapidly (high hepatic extraction).

  • R-Verapamil: Less potent calcium channel blocker; responsible for P-glycoprotein (P-gp) inhibition; cleared more slowly.

The Deuterium Label: N-methyl-d3

The specific labeling of the N-methyl group (N-CD3) is not arbitrary. This methyl group is the target of N-demethylation , the primary metabolic route yielding Norverapamil. By substituting Hydrogen with Deuterium at this precise metabolic "soft spot," researchers can exploit the Primary Kinetic Isotope Effect.

FeatureVerapamil (Unlabeled)Verapamil-d3 (N-methyl-d3)
Molecular Formula C27H38N2O4C27H35D3N2O4
Monoisotopic Mass 454.28 Da457.30 Da
Bond Energy (C-X) C-H (~98 kcal/mol)C-D (~100 kcal/mol)
Primary Utility Therapeutic AgentInternal Standard (IS) / Metabolic Probe
Stereoselective Metabolism & The Kinetic Isotope Effect (KIE)

Understanding the interaction between CYP enzymes and the deuterated N-methyl group is essential for interpreting analytical data.

The CYP3A4 Mechanism

Cytochrome P450 3A4 (CYP3A4) is the dominant enzyme driving verapamil clearance. It exhibits a distinct preference for S-verapamil , leading to the rapid elimination of the active enantiomer.

Primary Kinetic Isotope Effect (KIE)

The cleavage of the C-H bond on the N-methyl group is the rate-determining step (RDS) in the formation of Norverapamil.

  • Bond Strength: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to a lower zero-point energy.

  • Metabolic Switching: When Verapamil-d3 is used as a substrate (probe), the rate of N-demethylation is retarded (

    
    ). This can cause "metabolic switching," where the enzyme shunts metabolism toward O-demethylation or N-dealkylation pathways effectively altering the metabolite profile compared to the unlabeled drug.
    
  • Implication for Internal Standards: When used as an Internal Standard (IS), Verapamil-d3 must be co-eluted with the analyte. While KIEs rarely shift retention time significantly in reverse-phase LC, they do prevent the IS from metabolizing if the sample is biologically active (e.g., in live cell assays), ensuring stability.

MetabolicPathway cluster_legend Mechanism of Action Verapamil Verapamil (Racemic) Target: N-Methyl Group CYP3A4 CYP3A4 Enzyme (Stereoselective for S-) Verapamil->CYP3A4 Binding Norverapamil Norverapamil (Major Metabolite) CYP3A4->Norverapamil N-Demethylation (Primary KIE on -d3) D617 Metabolite D-617 (N-dealkylation) CYP3A4->D617 N-Dealkylation (Secondary Pathway) KIE_Note Deuterium (d3) strengthens C-H bond, slowing N-demethylation rate (kH/kD > 1).

Figure 1: Stereoselective metabolic pathway of Verapamil mediated by CYP3A4, highlighting the N-demethylation step affected by deuterium labeling.[1][2][3][4][5][6][7]

Analytical Methodology: Chiral LC-MS/MS

To accurately quantify Verapamil-d3 N-methyl-d3 alongside natural verapamil, a chiral separation method is required. Standard C18 columns cannot distinguish S- from R-enantiomers.

The "Self-Validating" System

A robust protocol must include internal checks. We utilize a Cyclofructan-based Chiral Stationary Phase (CSP) , specifically the LarihcShell-P, which offers superior selectivity for amine-containing compounds compared to traditional cellulose columns.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between S- and R-enantiomers.
    
  • Isotopic Purity Check: The "cross-talk" between the unlabeled (M+0) and labeled (M+3) channels must be < 0.5%.

Experimental Protocol: Chiral Separation & Quantification

Objective: Quantify S- and R-Verapamil in plasma using Verapamil-d3 as the Internal Standard.

A. Reagents & Standards
  • Analyte: Racemic Verapamil HCl.

  • Internal Standard: (±)-Verapamil-d3 N-methyl-d3 (Ensure >99% isotopic purity).

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for maintaining chiral column longevity.

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike: Add 10 µL of Verapamil-d3 IS working solution (500 ng/mL).

  • Alkalinize: Add 50 µL of 1.0 M NaOH. (Verapamil is a base; high pH ensures it is uncharged and extractable).

  • Extract: Add 3 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dry: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase.

C. LC-MS/MS Conditions
ParameterSettingRationale
Column LarihcShell-P (100 x 2.1 mm, 2.7 µm)Core-shell technology for high efficiency at lower backpressure.
Mobile Phase ACN / MeOH / TFA / TEA (98:2:0.05:0.025)Polar Organic Mode (POM).[8] TEA masks silanols; TFA improves peak shape.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Run Time 4.0 minutesRapid separation of enantiomers.
MS Source ESI Positive ModeVerapamil protonates easily

.
MRM Transitions Verapamil: 455.3 → 165.1 Verapamil-d3: 458.3 → 165.1The 165.1 fragment is the stable dimethoxyphenethyl moiety.
D. Analytical Workflow Diagram

AnalyticalWorkflow cluster_separation Chiral Resolution Mechanism Sample Plasma Sample (Racemic Verapamil) Spike Spike IS: Verapamil-d3 Sample->Spike LLE Liquid-Liquid Extraction (MTBE, pH > 10) Spike->LLE LC Chiral LC Separation (LarihcShell-P Column) LLE->LC Reconstituted Extract MS MS/MS Detection (MRM Mode) LC->MS Separated Enantiomers S_Peak S-Verapamil (RT: ~1.9 min) LC->S_Peak R_Peak R-Verapamil (RT: ~2.3 min) LC->R_Peak Data Data Analysis (S/R Ratio & Quantification) MS->Data

Figure 2: Step-by-step analytical workflow for the extraction and stereoselective quantification of Verapamil using Verapamil-d3 IS.

Troubleshooting & Scientific Validation

To ensure Trustworthiness and Integrity of the data, apply these checks:

  • IS Interference: Inject a blank sample containing only Verapamil-d3. If a peak appears in the Verapamil (unlabeled) channel, your IS is impure or the mass resolution is insufficient.

  • Enantiomeric Conversion: Verapamil is stereochemically stable. However, verify that the extraction pH (alkaline) does not induce racemization by subjecting a pure S-verapamil standard to the full extraction protocol.

  • Matrix Effects: Deuterated ISs generally compensate for matrix effects. However, if the D3 and H3 forms do not co-elute perfectly (due to the deuterium isotope effect on lipophilicity, though rare in this mode), matrix suppression may differ. Calculate the Matrix Factor for both enantiomers.

References
  • Stereoselective Pharmacokinetics

    • Source: Bhatti, L. I., & Foster, R. T. (1998). Stereoselective pharmacokinetics of verapamil and norverapamil. Journal of Clinical Pharmacology.
    • Link:

  • Mechanism of CYP3A4 Metabolism

    • Source: Tracy, T. S., et al. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology.
    • Link:

  • Chiral Separation Methodology (Cyclofructan)

    • Source: Abdel-Megied, A. M., et al. (2021).
    • Link:

  • Kinetic Isotope Effects in Drug Metabolism

    • Source: Foster, A. B. (1985). Deuterium isotope effects in the metabolism of drugs and xenobiotics: implications for drug design. Advances in Drug Research.
    • Link:

Sources

CAS number and identifiers for (S)-(-)-Verapamil-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: (S)-(-)-Verapamil-d3 HCl – Identifiers, Properties, and Bioanalytical Applications

Executive Summary

(S)-(-)-Verapamil-d3 Hydrochloride is the stable isotope-labeled analog of the pharmacologically active (S)-enantiomer of Verapamil. As a calcium channel blocker, the (S)-enantiomer is approximately 10–20 times more potent than the (R)-enantiomer.[1] Consequently, in stereoselective pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM), the use of a chirality-matched internal standard (IS)—(S)-Verapamil-d3—is critical to eliminate matrix effects and chromatographic variations that can occur during chiral resolution.

This guide provides the definitive chemical identifiers, physicochemical properties, and a validated LC-MS/MS workflow for researchers utilizing this compound.

Chemical Identity & Identifiers

The accurate identification of (S)-(-)-Verapamil-d3 HCl is complicated by the existence of its racemic parent and various salt forms. The table below consolidates the specific identifiers for the (S)-enantiomer hydrochloride salt compared to its analogs.

Table 1: Chemical Identifiers and Properties

Property(S)-(-)-Verapamil-d3 HCl(S)-(-)-Verapamil HCl (Unlabeled)Racemic Verapamil-d3 HCl
CAS Number 1398112-33-8 (Primary)*36622-29-42714485-49-9 / 1189650-66-1
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5-[[2-(3,4-dimethoxyphenyl)ethyl]-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile; hydrochloride(2S)-2-(3,4-dimethoxyphenyl)-5-[[2-(3,4-dimethoxyphenyl)ethyl]-methylamino]-2-propan-2-ylpentanenitrile; hydrochloride2-(3,4-dimethoxyphenyl)-5-[[2-(3,4-dimethoxyphenyl)ethyl]-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile; hydrochloride
Molecular Formula C₂₇H₃₅D₃N₂O₄[2][3][4][5] · HClC₂₇H₃₈N₂O₄[3] · HClC₂₇H₃₅D₃N₂O₄[3] · HCl
Molecular Weight 494.08 g/mol 491.06 g/mol 494.08 g/mol
Isotopic Purity ≥ 99% DeuteriumNatural Abundance≥ 99% Deuterium
Chiral Purity ≥ 98% ee (S-isomer)≥ 98% ee (S-isomer)Racemic (50:50)
Label Position N-methyl-d3N/AN-methyl-d3

*Note: CAS 1398112-33-8 is the specific identifier used by major isotope manufacturers (e.g., TRC, MedChemExpress) for the S-isomer. Always verify the Certificate of Analysis (CoA) for enantiomeric excess (ee).

Technical Deep Dive: Chirality & Isotopic Stability

The Importance of the (S)-Enantiomer

Verapamil undergoes extensive stereoselective first-pass metabolism. The (S)-enantiomer is preferentially metabolized by CYP3A4, leading to lower plasma concentrations compared to the (R)-enantiomer after oral administration.

  • Scientific Implication: Using a racemic internal standard (d3-racemate) in a chiral assay can introduce error if the separation efficiency varies between enantiomers. Using (S)-Verapamil-d3 ensures that the IS co-elutes exactly with the analyte of interest, compensating perfectly for ionization suppression.

Metabolic Stability of the Label

The deuterium label is located on the N-methyl group.

  • Mechanism: The primary metabolic pathway for Verapamil is N-dealkylation to form Norverapamil.

  • Critical Alert: Upon metabolism to Norverapamil, the N-CD3 group is lost . Therefore, (S)-Verapamil-d3 is an appropriate IS for quantifying the parent drug (Verapamil) but cannot be used to track the metabolite Norverapamil.

Verapamil_Metabolism cluster_legend Label Stability Logic V_Parent (S)-Verapamil-d3 (Parent Drug) Mass: ~458.3 CYP CYP3A4 (N-Demethylation) V_Parent->CYP Metabolite Norverapamil (Metabolite) Mass: ~441.5 (Label LOST) CYP->Metabolite Major Pathway Fragment CD3-Aldehyde (Cleaved Label) CYP->Fragment Note The d3 label is on the N-methyl group. Metabolism removes this group. Therefore, d3-IS tracks Parent ONLY.

Figure 1: Metabolic pathway illustrating the loss of the deuterium label during N-demethylation, confirming utility only for parent drug quantification.[3][5][6]

Bioanalytical Application: LC-MS/MS Protocol

This protocol is designed for the stereoselective quantification of (S)-Verapamil in human plasma using (S)-Verapamil-d3 HCl as the Internal Standard.

Stock Solution Preparation
  • Solvent: Dissolve (S)-(-)-Verapamil-d3 HCl in Methanol (MeOH). Avoid water for long-term stock storage to prevent hydrolysis or bacterial growth.

  • Concentration: Prepare a 1.0 mg/mL master stock.

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for >12 months.

  • Working Solution: Dilute to 100 ng/mL in 50:50 MeOH:Water for daily use.

Sample Extraction (Liquid-Liquid Extraction)
  • Step 1: Aliquot 100 µL of plasma into a clean tube.

  • Step 2: Add 10 µL of (S)-Verapamil-d3 working solution (IS).

  • Step 3: Add 50 µL of 1.0 M NaOH (to basify and ensure the drug is in free-base form for extraction).

  • Step 4: Add 1 mL of TBME (tert-Butyl methyl ether) or Hexane:Isopropanol (90:10).

  • Step 5: Vortex vigorously for 3 minutes. Centrifuge at 4000 rpm for 10 mins.

  • Step 6: Transfer supernatant, evaporate to dryness under nitrogen, and reconstitute in mobile phase.

LC-MS/MS Conditions

Table 2: Chromatographic & Mass Spectrometric Parameters

ParameterSetting
Column Chiralpak AGP (100 x 4.0 mm, 5 µm) OR LarihcShell-P (Cyclofructan) for faster runs
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (85:15 v/v)
Flow Rate 0.5 mL/min
Ionization ESI Positive Mode
Source Temp 450°C
Spray Voltage 4500 V

Table 3: MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
(S)-Verapamil 455.3 (m/z)165.2 (m/z)28100
(S)-Verapamil-d3 458.3 (m/z)165.2 (m/z)28100

Note: The product ion (m/z 165.2) corresponds to the dimethoxyphenethyl moiety, which does NOT contain the deuterium label. The mass shift is observed in the precursor ion (455 vs 458).

Workflow Start Plasma Sample + (S)-Verapamil-d3 IS LLE LLE Extraction (Alkaline pH + TBME) Start->LLE Recon Evaporate & Reconstitute (Mobile Phase) LLE->Recon LC Chiral LC Separation (Chiralpak AGP) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio (Analyte Area / IS Area) MS->Data

Figure 2: Validated bioanalytical workflow for stereoselective analysis.

References

  • PubChem. (2025).[1][6] Verapamil-d3 Hydrochloride (Compound).[2][3][5][7][8][][10] National Library of Medicine.[8] Available at: [Link][5]

  • Abdel-Megied, A. M., et al. (2021).[11] "Rapid and sensitive LC-MS/MS method for the enantioanalysis of verapamil in rat plasma using superficially porous silica isopropyl-cyclofructan 6 chiral stationary phase." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

A Technical Guide to the Differentiation of Racemic Verapamil-d3 and (S)-(-)-Verapamil-d3 HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the critical differences between two closely related, yet distinct, chemical entities: racemic Verapamil-d3 and its enantiomerically pure counterpart, (S)-(-)-Verapamil-d3 hydrochloride. In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the precise understanding and application of stereoisomers and isotopically labeled compounds are paramount. This document will dissect the fundamental concepts of chirality, the implications of deuterium labeling, and the influence of the hydrochloride salt form on the physicochemical and pharmacological properties of Verapamil. We will further present detailed analytical methodologies for the differentiation, characterization, and quantification of these compounds, providing researchers with the foundational knowledge and practical protocols necessary for their work.

Introduction: The Significance of Stereochemistry and Isotopic Labeling in Verapamil

Verapamil is a phenylalkylamine class IV antiarrhythmic agent and a calcium channel blocker widely used in the treatment of hypertension, angina, and certain cardiac arrhythmias[1]. The molecule possesses a single chiral center, and is therefore administered clinically as a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers[2]. It is crucial to recognize that these enantiomers are not pharmacologically equivalent. The (S)-enantiomer is reported to be approximately 20 times more potent in its negative dromotropic effects (slowing of conduction in the atrioventricular node) than the (R)-enantiomer[2][3]. This disparity in activity underscores the importance of stereoselective synthesis and analysis in drug development.

The introduction of deuterium, a stable isotope of hydrogen, into the Verapamil structure offers significant advantages, primarily in the field of bioanalysis. Deuterated compounds, such as Verapamil-d3, are invaluable as internal standards in quantitative mass spectrometry-based assays due to their chemical similarity and mass difference from the unlabeled analyte[4][5]. The replacement of hydrogen with deuterium can also alter the metabolic profile of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic cleavage[6].

This guide will focus on two specific deuterated forms of Verapamil:

  • Racemic Verapamil-d3: A 1:1 mixture of (R)-Verapamil-d3 and (S)-Verapamil-d3.

  • (S)-(-)-Verapamil-d3 HCl: The enantiomerically pure (S)-enantiomer of deuterated Verapamil, supplied as a hydrochloride salt.

Understanding the distinction between these two is critical for their appropriate application in research, from metabolic pathway elucidation to serving as a chiral building block in further synthesis.

Core Physicochemical and Pharmacological Distinctions

The primary differences between racemic Verapamil-d3 and (S)-(-)-Verapamil-d3 HCl can be categorized into three main areas: stereochemistry, salt form, and the implications of deuterium labeling.

The Role of Chirality

As previously mentioned, the pharmacological activity of Verapamil resides predominantly in the (S)-enantiomer. Therefore, (S)-(-)-Verapamil-d3 HCl provides a tool for studying the specific effects of the more potent isomer without the confounding presence of the less active (R)-enantiomer. Racemic Verapamil-d3, on the other hand, is suitable for applications where the overall behavior of the racemic mixture is of interest, or when it is used as an internal standard for the quantification of racemic Verapamil.

Impact of the Hydrochloride Salt

The conversion of the Verapamil free base (a viscous, pale yellow oil) to its hydrochloride salt results in a crystalline powder[7]. This change in physical state has significant implications for the compound's handling and formulation. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base.

PropertyRacemic Verapamil-d3 (Free Base)(S)-(-)-Verapamil-d3 HCl (Salt)Reference
Molecular Formula C₂₇H₃₅D₃N₂O₄C₂₇H₃₅D₃N₂O₄·HCl[8]
Molecular Weight ~457.6 g/mol ~494.1 g/mol [8]
Physical State Likely a viscous oil (similar to unlabeled)Crystalline solid[7]
Aqueous Solubility Practically insolubleSoluble[7][9][10]
pH (0.1% aq. soln.) Not applicable (basic)5.25[7]
Melting Point < 25 °C (for unlabeled)Decomposes at 138.5-140.5°C (for unlabeled)[2][7]
Deuterium Labeling and Its Implications

Commercially available Verapamil-d3 is typically labeled on the N-methyl group[8]. This specific placement has two key consequences:

  • Metabolic Stability: N-demethylation is a known metabolic pathway for Verapamil, leading to the formation of norverapamil[11]. The increased strength of the C-D bond compared to the C-H bond can slow this metabolic process, a phenomenon known as the kinetic isotope effect. This makes deuterated Verapamil a more stable internal standard in metabolic studies, as it is less prone to conversion to deuterated norverapamil.

  • Mass Spectrometry: The three deuterium atoms increase the mass of the molecule by approximately 3 Daltons. This mass shift is readily detectable by mass spectrometry, allowing for the simultaneous measurement of the deuterated internal standard and the non-deuterated analyte without signal overlap[12].

Analytical Methodologies for Differentiation and Characterization

A multi-faceted analytical approach is required to fully characterize and differentiate between racemic Verapamil-d3 and (S)-(-)-Verapamil-d3 HCl. The primary techniques employed are chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating the (R)- and (S)-enantiomers of Verapamil. This allows for the determination of the enantiomeric purity of (S)-(-)-Verapamil-d3 HCl and the confirmation of the racemic nature of racemic Verapamil-d3.

This protocol is adapted from a validated method for the enantiomeric separation of Verapamil in plasma[13][14].

  • Instrumentation:

    • HPLC system with a fluorescence detector.

    • Chiral stationary phase column: A core-shell isopropyl carbamate cyclofructan 6 column (e.g., LarihcShell-P, LSP) is recommended for rapid and efficient separation[13]. Other suitable columns include those based on α1-acid glycoprotein (AGP) or derivatized cellulose/amylose (e.g., Chiralpak AD)[15][16].

  • Mobile Phase:

    • A polar organic mobile phase consisting of acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)[13]. The mobile phase composition may require optimization depending on the specific chiral column used.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[13].

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector set at excitation/emission wavelengths of 280/313 nm[14].

  • Sample Preparation:

    • Dissolve a small amount of the test article (racemic Verapamil-d3 or (S)-(-)-Verapamil-d3 HCl) in the mobile phase to a concentration of approximately 1 µg/mL.

  • Data Analysis:

    • For racemic Verapamil-d3, two peaks of approximately equal area should be observed, corresponding to the (S)- and (R)-enantiomers.

    • For (S)-(-)-Verapamil-d3 HCl, a single major peak corresponding to the (S)-enantiomer should be observed, with the area of the (R)-enantiomer peak being minimal, confirming high enantiomeric purity.

Diagram: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Test Article (Verapamil-d3) Dissolved_Sample ~1 µg/mL Solution Sample->Dissolved_Sample Solvent Mobile Phase Solvent->Dissolved_Sample Injector Injector Dissolved_Sample->Injector Column Chiral Column (e.g., LarihcShell-P) Injector->Column Detector Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Result Purity/Racemate Confirmation Chromatogram->Result

Caption: Workflow for chiral HPLC analysis of Verapamil-d3 samples.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compounds and verifying the incorporation of the deuterium label. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for quantification.

  • Molecular Ion Peak: In positive ion electrospray ionization mode, non-deuterated Verapamil will show a protonated molecule [M+H]⁺ at m/z 455.3[10][17]. Racemic Verapamil-d3 and (S)-(-)-Verapamil-d3 HCl will exhibit a corresponding peak at m/z 458.3, confirming the presence of three deuterium atoms.

  • Fragmentation Pattern: The fragmentation of Verapamil is well-characterized. A major fragment ion is observed at m/z 165.2, corresponding to the dimethoxyphenylethylamine moiety[10][18]. This fragment is expected to be present in the mass spectra of both deuterated and non-deuterated forms.

This protocol outlines the use of racemic Verapamil-d3 as an internal standard for the quantification of Verapamil in a biological matrix, adapted from published methods[12][19].

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., Waters ACQUITY BEH C18).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 300 µL of a methanol solution containing the internal standard (racemic Verapamil-d3) at a known concentration (e.g., 5 ng/mL)[12].

    • Vortex and centrifuge to precipitate proteins.

    • Analyze the supernatant.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient elution suitable for separating Verapamil from matrix components.

    • Flow Rate: 0.4 mL/min[12].

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • Verapamil (Analyte): m/z 455.3 → 165.2[12].

      • Verapamil-d3 (Internal Standard): m/z 458.3 → 165.2[12].

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • The concentration of Verapamil in unknown samples is determined from this calibration curve. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response[20][21].

Diagram: LC-MS/MS Quantification Logic

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Unknown [Verapamil]) Spiked_Sample Spiked Sample Plasma->Spiked_Sample IS Internal Standard (Known [Verapamil-d3]) IS->Spiked_Sample Extracted_Sample Extracted Supernatant Spiked_Sample->Extracted_Sample LC LC Separation Extracted_Sample->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Result Quantify Analyte Concentration Cal_Curve->Result

Caption: Logical flow of quantitative analysis using a deuterated internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the position of the deuterium label.

  • ¹H NMR: In the ¹H NMR spectrum of non-deuterated Verapamil, the N-methyl group appears as a singlet. In the spectrum of Verapamil-d3, the intensity of this singlet will be significantly reduced or absent, providing direct evidence of deuterium substitution at this position[22].

  • ¹³C NMR: The carbon of the N-CD₃ group will show a characteristic multiplet in the ¹³C NMR spectrum due to coupling with deuterium (which has a nuclear spin of 1). Furthermore, there will be a slight isotopic shift compared to the N-CH₃ carbon in the non-deuterated compound.

  • ²H NMR: A direct ²H NMR experiment will show a signal at the chemical shift corresponding to the methyl group, definitively confirming the presence and location of the deuterium label.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the deuterated Verapamil compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Tetramethylsilane (TMS) is used as an internal standard.

  • Experiments to Perform:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Compare the integration of the N-methyl signal to other non-labile protons in the molecule.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Observe the signal for the N-methyl carbon.

    • (Optional) ²H NMR: Acquire a one-dimensional deuterium spectrum to directly observe the deuterium signal.

  • Data Analysis:

    • Compare the acquired spectra to those of a non-deuterated Verapamil reference standard.

    • The absence of the N-methyl proton signal and the specific splitting pattern of the N-methyl carbon signal will confirm the location of the d3 label.

Applications in Research and Development

The choice between racemic Verapamil-d3 and (S)-(-)-Verapamil-d3 HCl is dictated by the specific research question.

  • Racemic Verapamil-d3 is primarily used as an internal standard in bioanalytical methods for the quantification of total (racemic) Verapamil in pharmacokinetic or toxicokinetic studies[12]. Its use is mandated by regulatory bodies like the FDA, which recommend the use of stable isotope-labeled internal standards for mass spectrometric assays to ensure precision and accuracy[14].

  • (S)-(-)-Verapamil-d3 HCl has more specialized applications:

    • Stereoselective Pharmacokinetic Studies: It can be used as an internal standard for the specific quantification of the (S)-enantiomer in studies investigating the differential metabolism and disposition of the two enantiomers[14].

    • Pharmacological Research: As the more active enantiomer, it can be used in in-vitro and in-vivo studies to probe the specific interactions of the (S)-form with calcium channels and other biological targets without interference from the (R)-enantiomer.

    • Chiral Building Block: Enantiomerically pure compounds are valuable starting materials in medicinal chemistry for the synthesis of new, more complex chiral molecules[9].

Conclusion

References

  • Al-Majed, A. A., Al-Zehouri, J., Jardan, Y. A., & Al-Hossaini, A. M. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Brandsteterová, E., Endresz, G., & Blaschke, G. (2001). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Pharmazie, 56(7), 536-541. [Link]

  • Brandsteterová, E., Kubalec, P., & Blaschke, G. (2001). Chiral separation of verapamil and some of its metabolites by HPLC and CE. ResearchGate. [Link]

  • Li, P., Wang, Y., Jiang, T., & Jia, Y. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Biomedical Chromatography, 33(11), e4658. [Link]

  • Adoui, A., Hamdi, A., & Siouffi, A. M. (2006). A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry, 18(2), 1065. [Link]

  • Tom, M. J., Turnbull, B. W. H., & Evans, P. A. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Thieme. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of Verapamil HCl patches. ResearchGate. [Link]

  • ResearchGate. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil. PubChem. [Link]

  • Everett, J. R., & Tyler, J. W. (1987). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 65(8), 1916-1919. [Link]

  • ResearchGate. (n.d.). Chemical structures and fragmentation pathways proposed for Verapamil (a) and Metoprolol, the internal standard (b). ResearchGate. [Link]

  • MacKeith, J. S., Smith, P. W., & Taylor, R. J. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development, 4(5), 378-380. [Link]

  • Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Boggavarapu, R. (2012). Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS. Journal of Chromatographic Science, 51(4), 304-313. [Link]

  • Li, Y., et al. (2023). Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 43(10), 1835-1841. [Link]

  • ResearchGate. (n.d.). Positive ion mass spectra of (A) Verapamil [M + H]⁺ at m/z 455. (B)... ResearchGate. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2017). Analytical tools used for characterization and development of Minitablets: A Verapamil Hydrochloride Case Study. International Journal of Pharmaceutical Sciences and Research, 8(3), 1145-1154. [Link]

  • Google Patents. (1998).
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil Hydrochloride. PubChem. [Link]

  • Medium. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Medium. [Link]

  • Graphviz. (n.d.). Simple Graph. Graphviz Examples. [Link]

  • International Programme on Chemical Safety. (n.d.). Verapamil (PIM 552). INCHEM. [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]

  • Zein, F., & Gaponenko, V. (2024). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Journal of Biomolecular NMR, 78(1), 1-8. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • National Institute of Standards and Technology. (n.d.). Verapamil. NIST WebBook. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • de Moraes, M. E. A., de Moraes, N. V., & de Souza, A. C. B. (2007). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. [Link]

  • Reddy, G. S., Kumar, N. R., & Mukkanti, K. (2012). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Journal of the Korean Chemical Society, 56(3), 355-360. [Link]

  • Baviskar, D. T., et al. (2012). Determination of Verapamil in Human Plasma by Tandem Mass Spectrometry. Asian Journal of Chemistry, 24(12), 5785-5787. [Link]

  • Ravi, Y., & Rajkamal, B. (2019). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 11(3), 91-95. [Link]

  • van der Zwan, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Utrecht University Repository. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • European Compliance Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]

  • Kim, T. H., et al. (2023). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. Pharmaceuticals, 16(10), 1438. [Link]

  • McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19-76. [Link]

  • Kanyha, P. J., et al. (2004). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B, 108(20), 6345-6354. [Link]

  • Ivana, K., Biljana, D., & Mirjana, M. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 852(1-2), 569-573. [Link]

Sources

Methodological & Application

Application Note: Comprehensive HPLC & LC-MS Analysis of (S)-(-)-Verapamil-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and researchers requiring a validated protocol for the characterization and analysis of (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) . This compound is a high-value stable isotope-labeled internal standard (SIL-IS) used primarily in bioanalysis (LC-MS/MS) and chiral purity assays.[1][2]

Executive Summary & Compound Profile

Target Analyte: (S)-(-)-Verapamil-d3 Hydrochloride (N-methyl-d3) CAS Registry: 2714485-49-9 (Generic d3 forms) / Specific stereoisomer references Application: Internal Standard for quantitation of Verapamil enantiomers; Chiral purity reference.[1][2] Critical Quality Attributes (CQAs):

  • Chemical Purity: >99.0% (Achiral HPLC)

  • Enantiomeric Purity: >99.5% ee (Chiral HPLC)

  • Isotopic Enrichment: ≥99% deuterium incorporation (LC-MS)

Physicochemical Profile
PropertyValueRelevance to HPLC
Molecular Weight 494.1 g/mol (HCl salt)+3 Da shift from native Verapamil (491.[1][2]1)
pKa ~8.6 (Tertiary amine)Requires pH control (Acidic or Basic) to prevent tailing.[1][2]
LogP 3.8 (Lipophilic)Strong retention on C18; requires high organic % for elution.[1][2]
UV Max 230 nm, 278 nm278 nm is preferred for selectivity; 230 nm for sensitivity.
Solubility Soluble in MeOH, Water, DMSODissolve stock in MeOH; dilute with mobile phase.

Analytical Strategy Overview

To fully validate this reference standard, a three-tiered approach is required. The following DOT diagram illustrates the decision matrix and workflow for complete characterization.

Verapamil_Analysis_Workflow cluster_0 Tier 1: Chemical Purity cluster_1 Tier 2: Enantiomeric Purity cluster_2 Tier 3: Isotopic Identity Start Start: (S)-Verapamil-d3 Sample RP_HPLC Method A: RP-HPLC (Achiral) Column: C18 w/ Base Deactivation Goal: Assay & Impurities Start->RP_HPLC Check_Purity Purity > 99%? RP_HPLC->Check_Purity Chiral_HPLC Method B: Chiral HPLC Column: Amylose-based (AD-H) Goal: Confirm (S)-Enantiomer Check_Purity->Chiral_HPLC Pass Fail Reject / Repurify Check_Purity->Fail Fail Check_Chiral ee > 99.5%? Chiral_HPLC->Check_Chiral LCMS Method C: LC-MS/MS Mode: MRM (+ESI) Goal: Confirm d3 Incorporation Check_Chiral->LCMS Pass Check_Chiral->Fail Fail Report Generate CoA / Release Batch LCMS->Report

Figure 1: Analytical workflow for the validation of (S)-(-)-Verapamil-d3, ensuring chemical, chiral, and isotopic integrity.

Detailed Protocols

Method A: Chemical Purity (Achiral RP-HPLC)

Purpose: To determine total chemical purity and quantify impurities.[1][2] Rationale: Verapamil is a basic amine. Traditional methods use ion-pairing agents (e.g., USP method uses 2-aminoheptane).[1][2] However, for modern analysis and potential MS compatibility, a "pH-Modified" approach using a high-purity C18 column is superior.[1][2]

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.0 (adj.[1][2] with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 278 nm (Reference 360 nm)
Injection Vol 5 - 10 µL
Gradient 0-2 min: 20% B; 2-12 min: 20%→70% B; 12-15 min: 70% B; 15.1 min: 20% B

System Suitability Criteria (SST):

  • Tailing Factor (T): NMT 1.5 (Critical for basic amines).[1][2]

  • Retention Time: ~7-9 minutes.

  • Precision (RSD): NMT 0.5% for 5 replicates.

Protocol Step-by-Step:

  • Buffer Prep: Dissolve 0.63 g Ammonium Formate in 1L water. Adjust pH to 4.0 ± 0.05 with Formic Acid.[2] Filter through 0.22 µm membrane.[2]

  • Standard Prep: Dissolve 10 mg (S)-Verapamil-d3 in 10 mL Methanol (Stock A). Dilute 1:10 with Mobile Phase A to reach ~0.1 mg/mL.

  • Equilibration: Run MP A:B (80:20) for 30 mins until baseline stabilizes.

Method B: Enantiomeric Purity (Chiral HPLC)

Purpose: To confirm the specific (S)-configuration and ensure no racemization occurred during synthesis.[1][2] Rationale: Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD) provide the highest selectivity for Verapamil enantiomers in Normal Phase mode.[1][2]

ParameterCondition
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic, Normal Phase
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 278 nm
Elution Order (R)-(+)-Verapamil elutes first; (S)-(-)-Verapamil elutes second.[1][2][3]

Critical Note on Additives: Diethylamine (DEA) is mandatory.[1][2] It masks silanol sites on the silica support, preventing peak tailing of the basic Verapamil amine.

Protocol Step-by-Step:

  • Mobile Phase: Mix 900 mL n-Hexane and 100 mL Isopropanol. Add 1.0 mL Diethylamine. Degas by sonication (do not vacuum filter aggressively to avoid evaporating Hexane).[1][2]

  • Sample Prep: Dissolve standard in 100% Ethanol or IPA (avoid water). Concentration: 0.5 mg/mL.

  • SST Requirement: Resolution (

    
    ) between (R) and (S) enantiomers must be > 2.[1][2]0. (Use a racemic Verapamil standard to establish the separation window first).
    
Method C: Isotopic Purity & Bioanalysis (LC-MS/MS)

Purpose: To confirm the presence of the d3 label and use as an Internal Standard.[2] Rationale: The d3 label is on the N-methyl group. The mass transition must track the specific fragment containing the N-methyl amine.

ParameterCondition
Ionization ESI Positive Mode (+ve)
Precursor Ion m/z 458.3 [M+H]+ (for d3) vs 455.3 (native)
Product Ion m/z 165.1 (Major fragment: dimethoxyphenyl-ethyl group)
MRM Transition 458.3 → 165.1 (Quantifier); 458.3 → 303.2 (Qualifier)
Dwell Time 100 ms
Collision Energy ~25-30 eV (Optimize on instrument)

Isotopic Purity Calculation: Inject a high concentration solution (1 µg/mL).[1][2] Monitor m/z 455.3 (Native) and 458.3 (d3).[1][2]


[1][2]

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction of the tertiary amine with residual silanols.

    • Fix: In RP-HPLC, ensure pH is < 5.0 (protonated amine repels silanols) or use a "Base Deactivated" (BDS) or Hybrid (e.g., Waters BEH) column.[1][2] In Chiral NP-HPLC, ensure DEA is fresh and present at 0.1%.[2]

  • Deuterium Isotope Effect:

    • In RP-HPLC, deuterated isotopologs often elute slightly earlier than native compounds due to the slightly lower lipophilicity of C-D bonds compared to C-H. Expect (S)-Verapamil-d3 to elute ~0.05–0.1 min earlier than native (S)-Verapamil.[1][2] Do not mistake this for an impurity.

  • Solubility Issues:

    • Verapamil HCl is a salt.[4][5] It is very soluble in water and methanol but poorly soluble in pure Hexane. For Chiral Method B (Hexane base), dissolve the sample in a small volume of Ethanol/IPA first, then dilute with the mobile phase.

References

  • United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[1][2] (Standard achiral method basis). [1][2]

  • Sawicki, W. (2001).[1][2][6] "A validated method for the determination of verapamil and norverapamil in human plasma." Journal of Pharmaceutical and Biomedical Analysis. (Basis for extraction and bioanalysis).[1][2][7][8][9]

  • Daicel Corporation. Chiralpak AD-H Instruction Manual. (Standard source for Amylose-based separation of basic drugs).[1][2]

  • Cayman Chemical. (±)-Verapamil-d3 (hydrochloride) Product Insert. (Physical properties and MS transitions).

  • MicroSolv Technology. Verapamil and Impurity Analyzed with HPLC - Application Note. (Modern RP-HPLC conditions using Ammonium Formate).

Sources

Application Note: A Protocol for Stereoselective Pharmacokinetic Analysis Using (S)-(-)-Verapamil-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Verapamil, a widely used calcium channel blocker, is administered as a racemic mixture of (S)- and (R)-enantiomers, which exhibit significant differences in pharmacological activity and pharmacokinetic profiles. The (S)-enantiomer possesses greater therapeutic potency, yet it undergoes more extensive first-pass metabolism than the (R)-enantiomer, leading to complex, stereoselective disposition.[1][2] Accurate characterization of the pharmacokinetic (PK) profile of the more active (S)-enantiomer is therefore critical for understanding its efficacy and safety. This application note provides a comprehensive guide for designing a stereoselective pharmacokinetic study of (S)-Verapamil, leveraging (S)-(-)-Verapamil-d3 HCl as a stable isotope-labeled internal standard (SIL-IS) for gold-standard bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail the scientific rationale, in-vivo study design considerations, a complete bioanalytical method protocol, and validation procedures in accordance with regulatory guidelines.

The Imperative of Stereoselective Analysis in Verapamil Pharmacokinetics

Verapamil's therapeutic and metabolic actions are intrinsically linked to its stereochemistry. The two enantiomers are not bioequivalent, making a stereoselective analytical approach essential for meaningful pharmacokinetic and pharmacodynamic (PK/PD) correlation.

  • Pharmacological Disparity: The (S)-enantiomer is 8 to 10 times more potent as a negative dromotropic agent (slowing atrioventricular conduction) than the (R)-enantiomer.[2] Consequently, the overall pharmacological effect is disproportionately driven by the concentration of (S)-Verapamil.

  • Stereoselective Metabolism: Verapamil undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4] This process is highly stereoselective, with the (S)-enantiomer being cleared more rapidly than the (R)-enantiomer.[2][5] Following oral administration, this results in a significantly lower bioavailability for (S)-Verapamil (around 20%) compared to (R)-Verapamil (around 50%).[2][5] This disparity means that plasma concentrations of the less active (R)-enantiomer can be up to five times higher than those of the more potent (S)-enantiomer after an oral dose.[3]

  • Transporter Interactions: Verapamil is a well-characterized inhibitor of the P-glycoprotein (P-gp) efflux transporter.[6][7][8] This interaction can lead to significant drug-drug interactions (DDIs) by affecting the absorption and distribution of co-administered drugs that are P-gp substrates.[8] Understanding the enantiomer-specific contribution to P-gp inhibition is crucial for predicting DDI risk.

A non-stereoselective assay measuring only total verapamil provides an incomplete and potentially misleading picture of the drug's behavior, masking the true concentration of the primary active moiety.

The Gold Standard: (S)-(-)-Verapamil-d3 HCl as an Internal Standard

For quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for achieving the highest levels of accuracy and precision.[9][10] (S)-(-)-Verapamil-d3 HCl is the ideal internal standard for the quantification of (S)-Verapamil for several critical reasons.

  • Principle of Isotope Dilution: The core technique, Isotope Dilution Mass Spectrometry (IDMS), relies on adding a known quantity of the SIL-IS to the sample at the very beginning of the analytical process.[9] Because the SIL-IS is chemically and physically almost identical to the analyte, it behaves the same way during every step—extraction, chromatography, and ionization.[9][10][11] Any sample loss or variation is mirrored by the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass difference (in this case, 3 Daltons). Therefore, the ratio of the analyte signal to the IS signal remains constant, correcting for analytical variability and ensuring highly accurate quantification.[12]

  • Correction for Analytical Variability: A SIL-IS effectively normalizes for:

    • Extraction Recovery: Inconsistent recovery during sample preparation is a major source of error. The SIL-IS experiences the same losses as the analyte, preserving the accuracy of the final measurement.[9]

    • Matrix Effects: Components in biological matrices (e.g., plasma) can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS co-elutes with the analyte, it experiences the identical matrix effect, providing perfect correction.[9]

    • Instrumental Drift: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized, leading to superior precision and reproducibility.[13]

Using the deuterated standard of the specific enantiomer of interest—(S)-(-)-Verapamil-d3 for (S)-Verapamil—is the most rigorous approach, as it ensures identical chromatographic behavior in a chiral separation system.

In-Vivo Pharmacokinetic Study Design

A robust in-vivo study design is the foundation for generating high-quality PK data.[14][15] The following protocol outlines key considerations for a preclinical study in a rat model, which can be adapted for other species.

Study Design Parameters
ParameterRecommendation & Rationale
Animal Model Male Sprague-Dawley rats (n=6-8 per group). This model is commonly used for PK studies, and its verapamil metabolism has been characterized.[16]
Housing Controlled environment (12-hr light/dark cycle, constant temperature/humidity) with ad libitum access to food and water. Fasting overnight before dosing is recommended to reduce variability in absorption.
Dosing Groups Group 1 (IV): 1 mg/kg racemic verapamil via tail vein injection. Rationale: IV administration provides a direct measure of systemic clearance and volume of distribution, bypassing first-pass metabolism. This is essential for calculating absolute bioavailability. Group 2 (PO): 10 mg/kg racemic verapamil via oral gavage. Rationale: Oral administration is the clinical route and allows for the characterization of absorption and first-pass metabolism. The higher dose accounts for the low oral bioavailability.[17]
Blood Sampling Schedule: Pre-dose (0), and at 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose. Rationale: The time points are selected to adequately capture the rapid distribution phase, the time to maximum concentration (Tmax), and the terminal elimination phase.
Sample Collection Approximately 200 µL of whole blood collected from the tail vein into tubes containing K2EDTA as an anticoagulant. Rationale: EDTA prevents clotting without significantly interfering with most LC-MS/MS analyses.
Sample Processing 1. Immediately place blood samples on ice. 2. Centrifuge at 4°C, 2000 x g for 10 minutes within 30 minutes of collection. 3. Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes. 4. Store plasma samples at -80°C until bioanalysis. Rationale: Prompt processing and freezing are critical to prevent degradation of the analyte and ensure sample integrity.

Protocol: Bioanalytical Method for (S)-Verapamil using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of (S)-Verapamil in rat plasma. The method must be fully validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation (BMV) Guidance or ICH M10.[18][19]

Materials & Reagents
  • Analytes: (S)-(-)-Verapamil HCl, (R)-(+)-Verapamil HCl

  • Internal Standard: (S)-(-)-Verapamil-d3 HCl[][21]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Biological Matrix: Blank rat plasma (K2EDTA)

  • Labware: Polypropylene microcentrifuge tubes, precision pipettes, autosampler vials.

Instrumentation & Optimized Parameters

A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is required.

LC ParameterSettingRationale
Column Chiral Stationary Phase (CSP) Column (e.g., Chiralcel OJ or similar)Crucial for separating the (S)- and (R)- enantiomers.
Mobile Phase Isocratic or gradient elution using a mixture of an organic solvent (e.g., n-hexane) and an alcohol (e.g., ethanol) with a basic additive (e.g., triethylamine).[22]The specific mobile phase must be optimized for the chosen chiral column to achieve baseline separation of the enantiomers.
Flow Rate 0.5 - 1.0 mL/minOptimized for column dimensions and particle size.
Column Temp. 25 - 40 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µL
MS/MS ParameterSettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)Verapamil contains tertiary amines that are readily protonated.
MRM Transitions (S)-Verapamil: Q1: 455.4 -> Q3: 165.1 (S)-Verapamil-d3: Q1: 458.4 -> Q3: 165.1Q1 is the protonated parent ion [M+H]+. Q3 is a stable, high-intensity product ion selected after collision-induced dissociation. The product ion for the IS is often the same as the analyte, as the deuterium label is typically on a part of the molecule that is not lost during fragmentation.[23]
Source Temp. 500 °COptimized for efficient desolvation.
Dwell Time 100 msBalances sensitivity with the need for sufficient data points across the chromatographic peak.

Scientist's Note: The Multiple Reaction Monitoring (MRM) transitions provided are common examples.[23] These must be empirically optimized on the specific mass spectrometer being used by infusing a standard solution of the analyte and internal standard to find the parent and product ions that yield the highest, most stable signal.

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Verapamil HCl and (S)-Verapamil-d3 HCl in methanol to prepare individual stock solutions.

  • Working Standard Solution: Prepare a series of working solutions of (S)-Verapamil by serially diluting the primary stock with 50:50 acetonitrile:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the (S)-Verapamil-d3 HCl primary stock with 50:50 acetonitrile:water.

  • Calibration Curve (CC) Standards: Spike appropriate amounts of the working standard solutions into blank rat plasma to prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and 8-10 non-zero concentrations covering the expected analytical range (e.g., 0.1 to 200 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Plasma Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting verapamil from plasma.[12]

  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and study sample.

  • Pipette 50 µL of the respective sample (CC, QC, or unknown) into the labeled tubes.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank. Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to each tube.

    • Rationale: Acetonitrile is an organic solvent that efficiently denatures and precipitates plasma proteins, releasing the protein-bound drug into the solution. Adding it in a 3:1 ratio to the plasma volume ensures complete precipitation.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Rationale: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and internal standard.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system for analysis.

Bioanalytical Method Validation (BMV)

The described method must be validated to ensure its reliability for the intended purpose.[18] The validation should assess the following parameters with predefined acceptance criteria based on FDA or ICH M10 guidelines.[19][24]

Validation ParameterPurpose & General Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components. Criteria: Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration. Criteria: A linear regression with a weighting factor (e.g., 1/x²) is used. ≥75% of standards must be within ±15% of their nominal value (±20% at LLOQ). Correlation coefficient (r²) should be >0.99.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Criteria: Measured in replicate (n=6) at LLOQ, Low, Mid, and High QC levels. Mean accuracy must be within 85-115% (80-120% for LLOQ). Precision (%CV) must be ≤15% (≤20% for LLOQ).
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect To evaluate the ion suppression or enhancement from the biological matrix. Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process. Criteria: Should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle. Assessments: Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability. Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.

Data Analysis and Visualization

Pharmacokinetic Workflow

The entire process from study execution to data interpretation follows a structured workflow.

G cluster_0 In-Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase StudyDesign Study Design (Dosing, Sampling) AnimalDosing Animal Dosing (IV & PO Groups) StudyDesign->AnimalDosing SampleCollection Blood Sample Collection AnimalDosing->SampleCollection PlasmaProcessing Plasma Processing & Storage (-80°C) SampleCollection->PlasmaProcessing SamplePrep Sample Preparation (Protein Precipitation) PlasmaProcessing->SamplePrep Thaw Samples LCMS LC-MS/MS Analysis (Chiral Separation) SamplePrep->LCMS DataAcq Data Acquisition (Analyte/IS Ratio) LCMS->DataAcq ConcCalc Concentration Calculation DataAcq->ConcCalc Peak Integration PK_Analysis PK Parameter Analysis (NCA) ConcCalc->PK_Analysis Report Interpretation & Reporting PK_Analysis->Report G cluster_oral Oral Administration cluster_gut Intestinal Lumen / Enterocyte cluster_liver Hepatocyte Racemate Racemic Verapamil ((R)- and (S)-) Absorption Absorption Racemate->Absorption Pgp P-gp Efflux Absorption->Pgp Substrate CYP3A4 CYP3A4 Metabolism Absorption->CYP3A4 First-Pass Pgp->Racemate Efflux back CYP3A4->CYP3A4 S > R clearance Systemic Systemic Circulation (High R/S Ratio) CYP3A4->Systemic Metabolites + Parent Drug

Caption: Factors driving the stereoselective pharmacokinetics of oral verapamil.

Pharmacokinetic Parameter Calculation

Plasma concentration-time data for (S)-Verapamil should be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). [14]Key parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t1/2: Terminal elimination half-life.

  • CL/F: Apparent systemic clearance (for oral dosing).

  • Vz/F: Apparent volume of distribution (for oral dosing).

  • F%: Absolute bioavailability, calculated as (AUCoral / AUCiv) * (DoseIV / DoseOral) * 100.

Conclusion

The stereoselective nature of verapamil's pharmacology and metabolism necessitates a sophisticated analytical approach to accurately define its pharmacokinetic profile. The use of a chiral LC-MS/MS method with a stable isotope-labeled internal standard, specifically (S)-(-)-Verapamil-d3 HCl for the quantification of the potent (S)-enantiomer, represents the current gold standard in bioanalysis. The protocols and design considerations outlined in this application note provide a robust framework for researchers to generate high-quality, reliable, and regulatory-compliant data, enabling a deeper understanding of verapamil's disposition and supporting informed drug development decisions.

References

  • Gasser, R., & Koppel, C. (1993). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. PubMed. [Link]

  • Mikus, G., & Eichelbaum, M. (2008). Stereoselective first-pass metabolism of verapamil in the small intestine and liver in rats. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]

  • Bai, S. A., et al. (1991). Pharmacokinetics of the enantiomers of verapamil in the dog. PubMed. [Link]

  • Gałecki, P., et al. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Onyesom, I. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Current Development. [Link]

  • Vogelgesang, B., et al. (1984). Stereoselective First-Pass Metabolism of Highly Cleared Drugs: Studies of the Bioavailability of L- And D-verapamil Examined With a Stable Isotope Technique. PubMed. [Link]

  • Zhou, Z. T., et al. (2003). Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC. PubMed. [Link]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Vogelgesang, B., et al. (1984). Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique. PMC. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. [Link]

  • PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. PharmGKB. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Ravi, Y., & Rajkamal, B. (2019). An Improved Lc-Ms/Ms Method Development And Validation For The Determination Of Trandolapril And Verapamil In Human Plasma. IMSEAR Repository. [Link]

  • Taha, M. S., et al. (2020). P-glycoprotein inhibition with verapamil overcomes mometasone resistance in Chronic Sinusitis with Nasal Polyps. Rhinology. [Link]

  • Safa, A. R. (2016). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Portland Press. [Link]

  • Taha, M. S., et al. (2021). P-glycoprotein inhibition with verapamil overcomes mometasone resistance in Chronic Sinusitis with Nasal Polyps. PubMed. [Link]

  • Bai, S. A., et al. (1991). Pharmacokinetics of the enantiomers of verapamil in the dog. Scite.ai. [Link]

  • De Nucci, G., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). (S)-(-)-Verapamil D3 HCl (N-methyl D3). Pharmaffiliates. [Link]

  • Reddy, K. T. K., & Haque, M. A. (2022). Bioanalytical method development and validation of atrasentan in human plasma using verapamil as internal standard by liquid chromatography coupled with tandem mass spectrometry. ScienceScholar. [Link]

  • Yassen, A., et al. (2020). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC. [Link]

  • Talari, S., et al. (2022). Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science. [Link]

  • Wang, G. J., et al. (2019). Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil. PMC. [Link]

  • de Wildt, S. N., & Tibboel, D. (2017). How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (2017). Examples of Clinical Pharmacokinetic Study Designs and Analyses. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1999). Guidance for Industry – Population Pharmacokinetics. FDA. [Link]

  • Shand, D. G., et al. (1981). Clinical pharmacokinetics of verapamil. PubMed. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Verapamil using N-methyl-d3 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Verapamil is a phenylalkylamine calcium channel blocker widely used for the management of hypertension, angina, and cardiac arrhythmia.[1] In drug development and clinical toxicology, precise quantitation of Verapamil in biological matrices (plasma, serum, microsomes) is critical due to its extensive first-pass metabolism and variable bioavailability.

This protocol details the mass spectrometry settings and validation parameters for detecting Verapamil using Verapamil-d3 (N-methyl-d3) as the internal standard (IS).[2] Unlike ring-deuterated analogs (e.g., Verapamil-d7), the N-methyl-d3 analog places the isotopic label on the central tertiary amine.[2] This specific labeling position requires a nuanced understanding of the fragmentation mechanism to ensure the selected MRM transitions provide true orthogonality and specificity.

Key Advantages of this Protocol
  • Isotopic Orthogonality: Uses a specific d3-label to correct for matrix effects and ionization suppression.[2]

  • Mechanistic Rigor: MRM transitions are selected based on specific bond cleavages that differentiate the labeled IS from the native drug.

  • High Throughput: Optimized for rapid protein precipitation and UHPLC separation (<4 min run time).[2]

Method Development Strategy (The "Why")

Ionization and Precursor Selection

Verapamil contains a tertiary amine, making it highly amenable to Electrospray Ionization (ESI) in Positive Mode .[2]

  • Native Verapamil: Protonation yields the

    
     ion at m/z 455.3 .[2]
    
  • Verapamil-d3: The substitution of three hydrogens with deuterium on the N-methyl group shifts the precursor mass by +3 Da to m/z 458.3 .[2]

Fragmentation Logic & Transition Selection

The choice of Product Ion is critical when using N-methyl-d3 labeled standards.[2] The major fragmentation pathway of Verapamil involves the cleavage of the C-N bond between the nitrogen and the dimethoxyphenethyl group.

  • The Trap: The dominant fragment ion for Verapamil is the 3,4-dimethoxyphenethyl cation (m/z 165.1) .[2] This fragment loses the nitrogen atom and, consequently, the N-methyl group.

  • The Implication: Both Native Verapamil (m/z 455.[2][3][4]3) and Verapamil-d3 (m/z 458.[2][5]3) produce the same product ion (m/z 165.1).

  • The Solution: While the product ions are identical, the precursor ions are distinct. The first quadrupole (Q1) effectively filters the native drug from the IS.[2] This "Common Product Ion" approach is valid and highly sensitive, provided the Q1 resolution is sufficient to prevent isotopic overlap.

For confirmation (Qualifiers), we utilize fragments that retain the N-methyl group, such as the cleavage yielding the substituted nitrile moiety, though these are often less intense.

Experimental Protocol

Materials & Reagents[1][6]
  • Analyte: Verapamil HCl (Reference Standard).[2]

  • Internal Standard: Verapamil-d3 (N-methyl-d3) HCl (Isotopic Purity > 99%).[2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[2]

  • Matrix: Drug-free human plasma (K2EDTA).[2]

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach for maximum throughput.[2]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Verapamil-d3 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (to improve peak shape).

Liquid Chromatography (UHPLC) Conditions
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2][5]

  • Injection Vol: 2.0 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (MeOH) Curve
0.00 90 10 Initial
0.50 90 10 6
2.50 5 95 6
3.00 5 95 6
3.10 90 10 1

| 4.00 | 90 | 10 | 1 |[2]

Mass Spectrometry Settings
  • Source: ESI Positive (ESI+).[2][6]

  • Mode: Multiple Reaction Monitoring (MRM).[2][1][6][7][8]

  • Capillary Voltage: 3.0 kV.[2][9]

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 800 L/hr (N2).[2]

  • Cone Gas: 50 L/hr.[2][9]

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (s)Cone (V)Collision (eV)Role
Verapamil 455.3165.10.053025Quantifier
Verapamil 455.3303.20.053020Qualifier 1
Verapamil-d3 458.3 165.1 0.053025IS Quantifier

Note: The Collision Energy (CE) is instrument-dependent.[2] Perform a CE ramp (10-40 eV) during tuning to optimize.

Visualization of Methodology

Fragmentation Pathway (Mechanism of Action)

The following diagram illustrates the specific bond cleavage that results in the common product ion (m/z 165.[2]1) while the d3-label is lost in the neutral fragment.[2]

VerapamilFragmentation Parent_d3 Verapamil-d3 Precursor [M+H]+ = 458.3 (Label on N-Methyl) Transition Collision Induced Dissociation (CID) Parent_d3->Transition Q1 Selects 458.3 Product_165 Product Ion (Dimethoxyphenethyl Cation) m/z = 165.1 (NO LABEL) Transition->Product_165 C-N Bond Cleavage Neutral_Loss Neutral Loss (Amine + Nitrile Side) Contains N-CD3 Group Transition->Neutral_Loss Label Lost

Caption: Fragmentation pathway of Verapamil-d3 showing the loss of the deuterated N-methyl group to yield the common m/z 165.1 product ion.[2]

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add Verapamil-d3 (IS) Sample->IS_Add Precip Protein Precip (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge LC UHPLC Separation BEH C18 Column Centrifuge->LC Supernatant Q1 Q1 Filter Selects 455.3 & 458.3 LC->Q1 Q2 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Selects 165.1 Q2->Q3

Caption: Step-by-step workflow from plasma sample preparation to triple quadrupole mass spectrometry detection.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy and robust, the following QC checks must be implemented in every run:

System Suitability Test (SST)

Before running samples, inject a neat solution of Verapamil (10 ng/mL) and Verapamil-d3.[2]

  • Acceptance Criteria: Retention time deviation < 0.1 min; Signal-to-Noise (S/N) > 100.

Isotopic Contribution Check (Cross-Talk)

Because the product ion (165.[2]1) is shared, you must verify that the IS does not contribute signal to the analyte channel (due to impurities) and vice versa (due to natural isotopes).[2]

  • Blank + IS Test: Inject a blank sample containing only Verapamil-d3.[2] Monitor the transition 455.3 -> 165.1.

    • Requirement: Signal must be < 20% of the LLOQ of Verapamil.

  • ULOQ (No IS) Test: Inject the highest standard of Verapamil without IS. Monitor 458.3 -> 165.1.[2]

    • Requirement: Signal must be < 5% of the average IS response.

Linearity and Accuracy
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Weighting: 1/x² linear regression.

  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% at LLOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Signal Ion suppression or incorrect IS spiking.[2]Check matrix effect by post-column infusion. Ensure IS solution is fresh.
High Backpressure Protein precipitation breakthrough.[2]Increase centrifugation time/speed. Ensure supernatant is clear before transfer.[2]
RT Shift Organic content evaporation in mobile phase.Cap solvent bottles tightly.[2] Purge lines to remove bubbles.[2]
Non-Linearity Detector saturation at high conc.[2]Use a less sensitive transition (e.g., 455 -> 303) for high concentrations or dilute samples.[2]

References

  • Simultaneous Determination of Verapamil and Norverapamil Concentrations in Human Breast Milk by LC-MS/MS. Magtech Journal. 5

  • Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. 10

  • Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. CORE. 3

  • Verapamil-d3 (hydrochloride) Product Information. Cayman Chemical. 2

  • Verapamil-d3 Hydrochloride Compound Summary. PubChem. 11

Sources

Application Notes and Protocols for the Preparation of High-Fidelity Stock Solutions of (S)-(-)-Verapamil-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of accurate and stable stock solutions of (S)-(-)-Verapamil-d3 Hydrochloride (HCl). As a stable isotope-labeled (SIL) internal standard, the integrity of (S)-(-)-Verapamil-d3 HCl solutions is paramount for the accuracy and reproducibility of quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the protocol, ensuring that researchers, scientists, and drug development professionals can prepare high-fidelity solutions. We will cover physicochemical properties, the fundamental role of a SIL internal standard, detailed protocols for primary stock and working solutions, and best practices for quality control and long-term storage.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the compound's characteristics is the foundation of reliable solution preparation. (S)-(-)-Verapamil-d3 HCl is the deuterated form of the S-enantiomer of Verapamil, a well-known L-type calcium channel blocker. The introduction of three deuterium atoms on the N-methyl group provides a mass shift for mass spectrometric differentiation from the unlabeled analyte, without significantly altering its chemical behavior.[1][2]

Table 1: Physicochemical Properties of (S)-(-)-Verapamil-d3 HCl

PropertyValueSource(s)
Chemical Formula C₂₇H₃₅D₃N₂O₄ • HCl[1][3]
Molecular Weight 494.1 g/mol [1][4]
Appearance White to off-white crystalline solid[3][5]
Purity ≥98% (chemical), ≥99% deuterated forms (d₁-d₃)[1][5][6]
Solubility (approx.) DMSO: ~10 mg/mLEthanol: ~10 mg/mLMethanol: ≥50 mg/mLWater: Sparingly solublePBS (pH 7.2): ~0.25 mg/mL[1][5][6][7][8]
Storage (Solid) -20°C, protect from light and moisture[3][5][6]
Safety and Handling Precautions

As a bioactive compound, (S)-(-)-Verapamil-d3 HCl requires careful handling to ensure personnel safety and prevent contamination.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[3]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3][7]

  • Hygroscopicity: The hydrochloride salt may be sensitive to moisture. Store with a desiccant and minimize time open to the atmosphere.[3][6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7][9]

The "Gold Standard": Why a SIL Internal Standard is Critical

In quantitative mass spectrometry, the goal is to determine the precise concentration of an analyte in a complex matrix, such as plasma or tissue homogenate. The entire analytical process—from sample extraction to final detection—is subject to variability. A stable isotope-labeled internal standard is considered the "gold standard" because it is the ideal tool to correct for this variability.[2]

The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[2] A known amount of the SIL standard ((S)-(-)-Verapamil-d3 HCl) is added to the sample at the very beginning of the workflow. Because its physicochemical properties are nearly identical to the unlabeled analyte ((S)-(-)-Verapamil), it behaves in the same way during every subsequent step. Any analyte lost during extraction, affected by ion suppression in the MS source, or varied by injection volume will be mirrored by a proportional loss or effect on the SIL standard.[2][10] Therefore, the ratio of the analyte signal to the internal standard signal remains constant and directly correlates to the analyte's initial concentration, ensuring highly accurate and precise results.[2][11]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Analyte Present) Spike Spike with Known Amount of (S)-(-)-Verapamil-d3 HCl Sample->Spike Extract Extraction & Cleanup (Potential for loss) Spike->Extract Loss1 Analyte & IS behave identically LC LC Separation Extract->LC MS MS Detection (Potential for ion suppression) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Loss2 Analyte & IS experience same matrix effects Quant Accurate Quantification Ratio->Quant G start Start equilibrate 1. Equilibrate Compound to Room Temperature start->equilibrate weigh 2. Weigh 1.0 mg on Analytical Balance equilibrate->weigh transfer 3. Transfer Solid to Volumetric Flask weigh->transfer add_solvent 4. Add 50% of Methanol Volume transfer->add_solvent dissolve 5. Vortex & Sonicate for Complete Dissolution add_solvent->dissolve inspect 6. Visually Inspect for Particulates dissolve->inspect inspect->dissolve Not Clear adjust_vol 7. Adjust to Final Volume with Methanol inspect->adjust_vol Clear homogenize 8. Homogenize by Inversion adjust_vol->homogenize aliquot 9. Aliquot into Amber Vials for Storage homogenize->aliquot end End aliquot->end

Figure 2. Step-by-step experimental workflow for preparing the primary stock solution of (S)-(-)-Verapamil-d3 HCl.

Protocol: Preparation of Serial Dilutions and Working Solutions

Working solutions are prepared by diluting the primary stock solution to concentrations relevant for spiking into calibration standards, quality control samples, and study samples.

Example Dilution Scheme

The following table provides an example of how to prepare a series of working solutions from the 1 mg/mL (1000 µg/mL) primary stock. The diluent should ideally be the same as the final reconstitution solvent used in your sample preparation method (e.g., 50:50 Methanol:Water).

Table 2: Example Serial Dilution Protocol

Target ConcentrationVolume of Higher Conc. StockDiluent VolumeFinal Volume
100 µg/mL 100 µL of 1000 µg/mL900 µL1000 µL
10 µg/mL 100 µL of 100 µg/mL900 µL1000 µL
1 µg/mL (1000 ng/mL) 100 µL of 10 µg/mL900 µL1000 µL
100 ng/mL 100 µL of 1 µg/mL900 µL1000 µL
10 ng/mL 100 µL of 100 ng/mL900 µL1000 µL

Causality Note: Performing serial 1-in-10 dilutions, as shown above, is a robust method that minimizes pipetting errors compared to performing a single large dilution from the primary stock. Always use calibrated pipettes and fresh tips for each transfer.

Quality Control, Storage, and Stability

A properly prepared stock solution is only useful if its integrity is maintained over time.

Quality Control

The primary quality control check is ensuring complete dissolution. For rigorous GMP/GLP environments, the concentration of a primary stock may be verified against a certified reference standard using UV-Vis spectrophotometry, though this is less common for internal standards where consistency is more critical than absolute concentration. The UV maxima for Verapamil HCl are approximately 231 and 280 nm. [5]

Storage and Stability
  • Solid Compound: The solid form of (S)-(-)-Verapamil-d3 HCl is stable for years when stored at -20°C and protected from light and moisture. [5]* Stock Solutions: Store stock solutions at -20°C or, for extended long-term storage, at -80°C. [6][12]When stored properly in tightly sealed amber vials, solutions in organic solvents like methanol or DMSO are generally stable for at least 6 months to a year. [6][12]However, it is best practice to perform stability assessments under your specific storage and matrix conditions.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a primary cause of solution degradation and solvent evaporation, leading to concentration changes. Aliquoting the primary stock and working solutions is the most effective strategy to prevent this. [6]

Conclusion

The preparation of (S)-(-)-Verapamil-d3 HCl stock solutions is a foundational activity for any quantitative assay using this internal standard. By adhering to the principles of gravimetric accuracy, ensuring complete dissolution, and following best practices for storage and handling, researchers can generate high-fidelity stock solutions. This diligence ensures that the SIL internal standard can perform its function effectively: providing a reliable basis for the accurate, precise, and robust quantification of (S)-(-)-Verapamil in complex biological matrices.

References

  • U.S. Environmental Protection Agency. (2025). Verapamil hydrochloride Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil-d3 Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]

  • Iyakwesire, R. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah. Retrieved from [Link]

  • Eugia US. (2020). Verapamil Hydrochloride Injection Safety Data Sheet. Retrieved from [Link]

  • González-Álvarez, I., et al. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. Pharmaceutics. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Verapamil Prescribing Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Verapamil-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Verapamil-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in the chiral High-Performance Liquid Chromatography (HPLC) of Verapamil and its deuterated isotopologues.

The stereoselective analysis of drugs like Verapamil is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Verapamil-d3, a stable isotope-labeled version, is frequently used as an internal standard in pharmacokinetic studies, necessitating a robust and reliable chiral separation method.[1] This guide will walk you through common challenges and provide systematic approaches to mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my resolution between Verapamil-d3 enantiomers poor or non-existent?

Answer:

Poor or no resolution is the most common issue in chiral chromatography. It indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the CSP.[2][3] Verapamil is a basic compound, and its separation is highly dependent on the mobile phase composition.

Troubleshooting Steps:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical component for achieving chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice and have demonstrated success in separating Verapamil enantiomers.[4][5] If you are not achieving any separation, a screening of different CSPs is the most effective initial step.[6][7]

  • Optimize the Mobile Phase Composition:

    • Solvent Composition: The type and ratio of the organic modifier (typically an alcohol like isopropanol or ethanol) in the mobile phase significantly influence selectivity. Systematically vary the percentage of the alcohol modifier. For basic compounds like Verapamil, polar organic modes can be very effective.[8][9]

    • Additives/Modifiers: The addition of small amounts of acidic or basic modifiers is often crucial for improving peak shape and resolution for ionizable compounds.[2][9]

      • For Basic Analytes (like Verapamil): A basic additive like diethylamine (DEA) or triethylamine (TEA) is commonly used to improve peak shape and, in some cases, enhance resolution.[10]

      • Acidic Modifiers: An acidic modifier like trifluoroacetic acid (TFA) can also be beneficial, sometimes in combination with a basic modifier, to control the ionization state of the analyte and interact favorably with the CSP.[8][9]

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, improve resolution. It is advisable to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[7]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to better resolution.[7]

Q2: I'm observing significant peak tailing for my Verapamil-d3 enantiomers. What are the likely causes and solutions?

Answer:

Peak tailing in the analysis of basic compounds like Verapamil is often due to secondary interactions with the stationary phase or other system components.

Causes & Solutions:

  • Active Sites on Silica: Residual silanol groups on the silica support of the CSP can interact strongly with the basic amine groups of Verapamil, leading to tailing.

    • Solution: Introduce a basic modifier, such as TEA or DEA (typically 0.1% v/v), into the mobile phase. This will compete for the active sites and improve peak symmetry.[2][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume.[2]

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Flush the column with a strong solvent or replace the guard column.

Q3: How do I systematically develop a mobile phase for the chiral separation of Verapamil-d3?

Answer:

A systematic approach to method development is more efficient than a random trial-and-error process.

Step-by-Step Experimental Protocol:

  • Column Selection: Begin by screening a few polysaccharide-based chiral columns (e.g., cellulose or amylose-based CSPs) as they have broad applicability.[6][10]

  • Initial Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:alcohol.

    • Polar Organic Mode: A mobile phase of acetonitrile/methanol is a good starting point. A recent study successfully used a mobile phase of acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) for Verapamil enantiomers.[8][11]

    • Reversed Phase: A mobile phase of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) can also be effective.

  • Optimization:

    • Once partial separation is achieved, systematically adjust the percentage of the alcohol modifier (e.g., in 2-5% increments).

    • If peak shape is poor, introduce an additive. For Verapamil, start with 0.1% TEA or DEA.

    • Vary the column temperature (e.g., test at 15°C, 25°C, and 40°C) to determine the optimal condition.

    • If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.[8]

G cluster_start Start cluster_screening Screening cluster_eval Evaluation cluster_optim Optimization cluster_final Final Method start Select CSPs (e.g., Polysaccharide-based) screen_np Normal Phase (Hexane/Alcohol) start->screen_np screen_po Polar Organic (ACN/MeOH) start->screen_po screen_rp Reversed Phase (Buffer/ACN or MeOH) start->screen_rp eval Partial Separation? screen_np->eval screen_po->eval screen_rp->eval eval->start No, Try New CSP optim_modifier Adjust % Modifier eval->optim_modifier Yes optim_additive Add TFA/TEA optim_modifier->optim_additive optim_temp Vary Temperature optim_additive->optim_temp optim_flow Reduce Flow Rate optim_temp->optim_flow final Optimized Chiral Separation optim_flow->final

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Enantiomeric Separation Inappropriate CSP or mobile phase.Screen different CSPs. Systematically vary mobile phase composition (solvent ratios, additives).[2]
Poor Resolution (Rs < 1.5) Suboptimal mobile phase strength or temperature.Fine-tune the percentage of the organic modifier. Experiment with different column temperatures.[7]
Peak Tailing Secondary interactions with residual silanols.Add a basic modifier like TEA or DEA (0.1% v/v) to the mobile phase.[9][10]
Irreproducible Retention Times Insufficient column equilibration. "Memory effect" from previous additives.Ensure the column is fully equilibrated with the new mobile phase. If additives were changed, extensive flushing may be needed.[12][13]
Broad Peaks High flow rate or column degradation.Reduce the flow rate. Check column performance with a standard; replace if necessary.

Advanced Troubleshooting: The "Memory Effect"

Be aware of the "memory effect" when using mobile phase additives, especially on polysaccharide-based CSPs.[12][13] Acidic or basic additives can strongly adsorb to the stationary phase and may not be easily removed by simply changing the mobile phase. This can lead to irreproducible results when switching between methods that use different additives. If you suspect a memory effect, a dedicated column flushing procedure may be required.[13]

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem {Poor Resolution | {Rs < 1.5}} cause1 Suboptimal Mobile Phase Strength problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Flow Rate Too High problem->cause3 solution1 Adjust % Alcohol Modifier cause1->solution1 solution2 Vary Temperature (e.g., 15, 25, 40 °C) cause2->solution2 solution3 Reduce Flow Rate (e.g., to 0.5 mL/min) cause3->solution3

References

  • Aboul-Enein, H. Y., & Ali, I. (2001). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Biomedical Chromatography, 15(5), 339-344. [Link]

  • Adoui, A., Fegas, R., Hamdi, A., Veuthy, J., & Siouffi, A. M. (2006). A Chromatographic Separation Method of Verapamil Enantiomers by HPLC. Asian Journal of Chemistry, 18(3), 1835-1838. [Link]

  • Al-Saeed, F. A., Darwish, H. W., & Bakheit, A. H. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2091. [Link]

  • Bel-Khafia, C., et al. (2006). Determination of Verapamil Enantiomers in Serum Following Racemate Administration Using HPLC. Journal of Liquid Chromatography & Related Technologies, 29(15), 2215-2227. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Wang, X., & Wenslow, R. M. (2004). Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. Journal of separation science, 27(1-2), 105-112. [Link]

  • Al-Saeed, F. A., Darwish, H. W., & Bakheit, A. H. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. MDPI. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • ResearchGate. (n.d.). Chiral separation of verapamil and some of its metabolites by HPLC and CE. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Al-Saeed, F. A., Darwish, H. W., & Bakheit, A. H. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PubMed. [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Wenslow, R. M., & Wang, T. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 944(1-2), 197-204. [Link]

Sources

Technical Support Center: Addressing Matrix Effects in Plasma Analysis of S-verapamil-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of S-verapamil-d3 in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your analytical data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In the realm of bioanalysis, particularly with a technique as sensitive as LC-MS/MS, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1][2] For plasma analysis, this includes a complex mixture of proteins, lipids (especially phospholipids), salts, and endogenous metabolites.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, S-verapamil-d3, in the mass spectrometer's ion source.[4][5] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and unreliable quantification.[2][6]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity for preclinical and clinical studies.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: My S-verapamil-d3 signal is showing significant variability and poor reproducibility between different plasma lots. Could this be a matrix effect?

A1: Absolutely. High variability and poor reproducibility are classic signs of matrix effects.[10] Different lots of plasma can have varying compositions of endogenous components like phospholipids and proteins, leading to differential ion suppression or enhancement for your analyte and its deuterated internal standard (IS).[3][10] While S-verapamil-d3 is a stable isotope-labeled internal standard, which is the gold standard for mitigating matrix effects, it is not entirely immune.[4][11] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[4] If this shift occurs in a region of variable ion suppression, it can lead to differential matrix effects and consequently, inaccurate quantification.[4][10]

Q2: I'm observing significant ion suppression for S-verapamil-d3. What are the most likely culprits in plasma?

A2: The most common source of ion suppression in plasma analysis is the presence of phospholipids.[12][13][14] These are major components of cell membranes and are notorious for co-eluting with many analytes, especially when using common sample preparation techniques like protein precipitation (PPT).[12][13] Phospholipids can compete with the analyte for ionization in the ESI source, leading to a suppressed signal.[1] Other potential sources of interference in plasma include salts, proteins, and other endogenous molecules.[2][15]

Q3: How can I definitively determine if I have a matrix effect issue?

A3: The most effective way to visualize and identify regions of ion suppression or enhancement is through a post-column infusion (PCI) experiment .[15][16][17] This technique involves continuously infusing a solution of your analyte (S-verapamil) at a constant rate into the LC eluent after the analytical column but before the mass spectrometer.[15] You then inject a blank, extracted plasma sample. Any dip or rise in the baseline signal of your analyte corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[17][18]

Troubleshooting Guides

Troubleshooting Scenario 1: Diagnosing and Visualizing Matrix Effects with Post-Column Infusion

If you suspect matrix effects are impacting your S-verapamil-d3 analysis, a post-column infusion experiment is your first line of defense for diagnosis.

Experimental Protocol: Post-Column Infusion Setup
  • Prepare the Infusion Solution: Create a solution of S-verapamil (the non-labeled analyte) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust signal on your mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC flow path.[15] This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the System: Allow the system to equilibrate until you observe a stable, elevated baseline for the S-verapamil signal.

  • Inject Blank Plasma Extract: Inject a blank plasma sample that has been subjected to your standard sample preparation procedure.

  • Analyze the Chromatogram: Monitor the S-verapamil signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates a matrix effect.[15] A dip in the signal signifies ion suppression, while a peak indicates ion enhancement.

Interpreting the Results

By comparing the retention time of your S-verapamil-d3 with the regions of ion suppression identified in the PCI experiment, you can determine if co-eluting matrix components are the source of your analytical issues.

MatrixEffectWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Troubleshooting A Suspected Matrix Effect (Poor Reproducibility, Signal Variability) B Perform Post-Column Infusion (PCI) Experiment A->B C Inject Blank Plasma Extract B->C D Analyze PCI Chromatogram for Ion Suppression/Enhancement Zones C->D E Compare Analyte Retention Time with Suppression Zones D->E F Co-elution Confirmed? E->F G Optimize Sample Preparation (e.g., HybridSPE, LLE, SPE) F->G Yes H Modify Chromatographic Conditions (e.g., Gradient, Column Chemistry) F->H Yes I Method Optimized and Validated G->I H->I

Caption: Troubleshooting workflow for matrix effects.

Troubleshooting Scenario 2: Mitigating Phospholipid-Based Matrix Effects

Given that phospholipids are a primary cause of matrix effects in plasma, targeted removal during sample preparation is crucial.[12][19]

Comparison of Sample Preparation Techniques
Sample Preparation MethodEfficacy in Phospholipid RemovalProsCons
Protein Precipitation (PPT) LowSimple, fast, inexpensive.[13]Does not effectively remove phospholipids, leading to significant matrix effects.[12][20]
Liquid-Liquid Extraction (LLE) Moderate to HighCan provide clean extracts.[3]Can have low recovery for polar analytes, may still co-extract some lipids.[3][21]
Solid-Phase Extraction (SPE) HighProvides cleaner extracts than PPT.[20][22]Requires method development, can be more time-consuming and costly.[13]
HybridSPE®-Phospholipid Very HighSpecifically targets and removes phospholipids.[12][19][20]May be more expensive than other methods.
Recommended Protocol: Phospholipid Depletion with HybridSPE®

This technique combines the simplicity of protein precipitation with the selectivity of solid-phase extraction for targeted phospholipid removal.[12][19]

  • Sample Pre-treatment: In a well of a HybridSPE® plate, add your plasma sample.

  • Protein Precipitation: Add a solution of 1% formic acid in acetonitrile to precipitate the proteins.

  • Vortex: Mix thoroughly to ensure complete protein precipitation.

  • Filtration: Apply a vacuum or positive pressure to the plate. The packed bed of the HybridSPE® plate retains the precipitated proteins and phospholipids, while the analyte of interest (S-verapamil-d3) passes through into the collection plate.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

SamplePrepComparison Start Plasma Sample PPT Protein Precipitation (PPT) Low Phospholipid Removal Start->PPT LLE Liquid-Liquid Extraction (LLE) Moderate-High Phospholipid Removal Start->LLE SPE Solid-Phase Extraction (SPE) High Phospholipid Removal Start->SPE HybridSPE HybridSPE® Very High Phospholipid Removal Start->HybridSPE

Caption: Efficacy of different sample prep methods.

Troubleshooting Scenario 3: The Deuterated Internal Standard (S-verapamil-d3) Isn't Compensating for Matrix Effects

While deuterated internal standards are excellent tools, they are not a panacea.[11][23] If your S-verapamil-d3 is not adequately compensating for the matrix effect observed with S-verapamil, consider the following:

  • Chromatographic Separation: A slight difference in retention time between the analyte and the deuterated internal standard can cause them to experience different degrees of ion suppression if they elute on the shoulder of a matrix interference peak.[10]

    • Solution: Optimize your chromatographic method to ensure perfect co-elution. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.[24]

  • Location of Deuteration: Ensure that the deuterium atoms on your internal standard are in a stable position and do not undergo back-exchange with hydrogen atoms from the solvent or matrix.[4]

  • Purity of the Internal Standard: The isotopic purity of the deuterated standard should be high (ideally ≥98%) to minimize any contribution from unlabeled analyte.[4][23]

Concluding Remarks

A systematic approach to identifying and mitigating matrix effects is paramount for developing robust and reliable bioanalytical methods. By understanding the underlying causes of these effects and employing appropriate troubleshooting strategies, from advanced sample preparation techniques to meticulous chromatographic optimization, researchers can ensure the integrity of their data in the analysis of S-verapamil-d3 in plasma.

References

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Available from: [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Available from: [Link]

  • Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Gracia-Lor, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. Available from: [Link]

  • Paliwal, J., & Glick, J. (2012). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 76-81.
  • van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. Available from: [Link]

  • Unadkat, S. (2026).
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Available from: [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Chromatographia. Available from: [Link]

  • Jiang, H., et al. (2007). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B. Available from: [Link]

  • ResearchGate. Recovery and matrix effect of deuterated internal standards in human CSF. Available from: [Link]

  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. Available from: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Drawell. (2025). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]

  • ResearchGate. 2: Use of post-column infusion for assessment of matrix effects. Available from: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • Utrecht University. (2025). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Available from: [Link]

  • Restek Corporation. (2020). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • Said, R. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Validation Viewpoint. (2002). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America.
  • D'Avolio, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Available from: [Link]

  • Lee, T. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • do Carmo Borges, N., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry An application for bioequivalence study. Journal of Chromatography B. Available from: [Link]

  • PharmaCompass. (2015). FDA guideline - Bioanalytical Method Validation. Available from: [Link]

  • Chen, G., et al. (2013). Qualitative and Quantitative Metabolite Identification for Verapamil in Rat Plasma by Sub-2-μm LC Coupled with Quadrupole TOF-MS. Spectroscopy. Available from: [Link]

  • Li, W., & Cohen, L. H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • Shimadzu Corporation. (2019). High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. Available from: [Link]

  • do Carmo Borges, N., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Internal Standard Selection in Chiral Bioanalysis: (S)-(-)-Verapamil-d3 HCl vs. C13-Labeled Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving accuracy and precision, especially when dealing with complex biological matrices. The choice of that internal standard, however, is a critical decision that can significantly impact assay performance. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for their ability to mimic the analyte of interest throughout sample preparation and analysis.[1]

This guide provides an in-depth comparison of two common types of SIL internal standards, focusing on the chiral analysis of Verapamil: the deuterium-labeled (S)-(-)-Verapamil-d3 HCl and its carbon-13 (¹³C) labeled counterparts. Verapamil, a calcium channel blocker, is administered as a racemate, but its enantiomers exhibit different pharmacological potencies, with the (S)-enantiomer being 10-20 times more potent than the (R)-enantiomer.[2] This necessitates stereoselective analytical methods to accurately characterize its pharmacokinetics.

We will explore the theoretical underpinnings, practical advantages, and potential pitfalls of each labeling strategy, supported by established principles of bioanalytical method validation.

The Role of Internal Standards in LC-MS/MS

The primary function of an internal standard is to correct for variability that can be introduced at various stages of the analytical workflow. An ideal internal standard should behave as closely as possible to the analyte.[3] Stable-isotopically labeled (SIL) internal standards are considered the most appropriate for this purpose.[3]

Key Sources of Analytical Variability Mitigated by a SIL-IS:
  • Sample Preparation: Inconsistent recoveries during extraction, evaporation, or reconstitution.

  • Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time.

  • Matrix Effects: Co-eluting components from biological matrices (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][4]

By adding a known concentration of the SIL-IS to each sample at the initial stage, the ratio of the analyte's response to the IS's response is used for quantification. This ratio effectively normalizes the aforementioned variabilities.

Head-to-Head Comparison: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

While both (S)-(-)-Verapamil-d3 HCl and a hypothetical ¹³C-labeled (S)-Verapamil are SIL internal standards, the choice of isotope can have significant analytical implications.

Feature(S)-(-)-Verapamil-d3 HCl (Deuterium Labeled)(S)-Verapamil-¹³C (Carbon-13 Labeled)Senior Scientist's Field Insights
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte due to the "deuterium isotope effect."[4][5]Co-elutes perfectly with the unlabeled analyte.[6]Perfect co-elution is the ideal scenario. It ensures that both the analyte and the IS experience the exact same matrix effects, which can vary across a chromatographic peak. A slight shift in retention time, as seen with some deuterated standards, can lead to differential ion suppression or enhancement, compromising accuracy.[4]
Isotopic Stability Can be susceptible to H/D back-exchange if the deuterium label is on an exchangeable site (e.g., -OH, -NH).[6] For Verapamil-d3, the deuterium is on the methyl group, which is generally stable.Highly stable as ¹³C is integrated into the carbon backbone and is not exchangeable.[6][7]While the d3 label on the N-methyl group of Verapamil is not on a readily exchangeable site, the stability of ¹³C labeling provides greater assurance, especially under varied sample storage and preparation conditions. Any loss of the isotopic label from the deuterated standard can lead to an underestimation of the analyte concentration.[8]
Matrix Effect Compensation Can be less effective if chromatographic separation occurs. Different retention times can result in the analyte and IS being subjected to different degrees of ion suppression, with reported differences of 26% or more.[4]Considered the most accurate for compensating for matrix effects due to identical retention times and ionization characteristics.[6]In complex matrices where ion suppression is significant and variable, the superior co-elution of ¹³C-labeled standards provides more reliable data. This is a critical consideration in inter-subject samples where matrix composition can vary.[9]
Synthesis & Cost Generally easier and more cost-effective to synthesize.Synthesis is often more complex and expensive.[6]Budgetary constraints and project timelines often favor the use of deuterated standards due to their wider availability and lower cost. However, for pivotal studies requiring the highest level of accuracy, the investment in a ¹³C-labeled standard is often justified.
Availability (S)-(-)-Verapamil-d3 HCl is commercially available.Less commonly available, though the selection of ¹³C-labeled standards is growing.[10]The broad availability of deuterated standards makes them a practical choice for many routine applications.

Experimental Protocol: Evaluating Internal Standard Performance

To empirically determine the optimal internal standard for a (S)-(-)-Verapamil bioanalytical assay, a head-to-head validation study should be performed. The following protocol outlines the key experiments as per the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of (S)-(-)-Verapamil, (S)-(-)-Verapamil-d3 HCl, and (S)-Verapamil-¹³C in a suitable organic solvent (e.g., methanol).

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

    • Prepare separate working solutions for each internal standard at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of blank biological matrix (e.g., human plasma), add 10 µL of the appropriate analyte working solution (for calibrators and QCs) or blank solvent (for blanks).

    • Add 25 µL of the internal standard working solution ((S)-(-)-Verapamil-d3 HCl or (S)-Verapamil-¹³C).

    • Vortex mix for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A suitable HPLC or UPLC system.

    • Chiral Column: A column capable of separating the enantiomers of Verapamil, such as an α-acid glycoprotein (AGP) column or a cyclofructan-based core-shell column.[2][11]

    • Mobile Phase: An optimized mobile phase for enantiomeric separation, for example, acetonitrile/methanol/trifluoroacetic acid/triethylamine.[11][12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • MRM Transitions:

      • (S)-(-)-Verapamil: e.g., m/z 455.3 → 165.1

      • (S)-(-)-Verapamil-d3: e.g., m/z 458.3 → 165.1

      • (S)-Verapamil-¹³C₃ (hypothetical): e.g., m/z 458.3 → 168.1

  • Validation Experiments:

    • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.

    • Matrix Effect Evaluation:

      • Prepare three sets of samples: A. Analyte and IS in neat solution. B. Blank matrix extract spiked with analyte and IS. C. Analyte and IS in matrix (pre-extraction spike).

      • Calculate the matrix factor (MF) by comparing the peak areas of B to A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

      • The IS-normalized MF should be close to 1, with a coefficient of variation (%CV) ≤ 15%.

    • Accuracy and Precision: Analyze calibration standards and QC samples (low, mid, high concentrations) in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Biological Matrix p2 Spike Analyte (Calibrators/QCs) p1->p2 p3 Spike Internal Standard ((S)-Verapamil-d3 or ¹³C) p2->p3 p4 Protein Precipitation (Acetonitrile) p3->p4 p5 Vortex & Centrifuge p4->p5 p6 Transfer Supernatant p5->p6 a1 Inject into Chiral LC System p6->a1 a2 Enantiomeric Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantify Concentration (via Calibration Curve) d2->d3

Caption: Bioanalytical workflow for the quantification of (S)-(-)-Verapamil.

Logical Framework for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves a balance of performance, availability, and cost.

G start Start: Need for (S)-Verapamil IS is_c13_available Is a ¹³C-labeled (S)-Verapamil IS available and within budget? start->is_c13_available use_c13 Use ¹³C-labeled IS (Gold Standard) is_c13_available->use_c13 Yes is_d3_available Is (S)-(-)-Verapamil-d3 HCl available? is_c13_available->is_d3_available No end_c13 Proceed with high confidence in data accuracy use_c13->end_c13 use_d3 Use (S)-(-)-Verapamil-d3 HCl is_d3_available->use_d3 Yes analog_is Consider a structural analog IS (less ideal) is_d3_available->analog_is No validate_d3 Perform thorough validation: - Check for chromatographic shift - Assess differential matrix effects - Verify isotopic stability use_d3->validate_d3 end_d3 Proceed with caution, monitor IS response closely validate_d3->end_d3

Sources

Comparative Guide: Isotopic Purity & Stereochemical Verification of (S)-(-)-Verapamil-d3 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Rationale

Product Focus: (S)-(-)-Verapamil-d3 HCl (High-Enrichment, Enantiopure Internal Standard).[1] Application: Bioanalytical quantification of S-Verapamil in plasma/serum via LC-MS/MS.

In high-stakes pharmacokinetic (PK) assays, the choice of Internal Standard (IS) is often the single point of failure.[1] While generic racemic Verapamil-d3 is widely available, it introduces critical liabilities in chiral assays. Verapamil undergoes profound stereoselective metabolism by CYP3A4, where the S-enantiomer is cleared significantly faster than the R-enantiomer.[1][2]

Using a racemic IS for an enantioselective assay means your IS (containing 50% R-isomer) will not track the matrix effects or metabolic stability of your S-analyte accurately.[1] Furthermore, insufficient isotopic enrichment (<99% atom D) leads to "cross-talk"—where the IS contributes signal to the analyte channel, artificially inflating LLOQ (Lower Limit of Quantification) and failing FDA bioanalytical validation.[1]

This guide provides the technical protocols to verify that your (S)-(-)-Verapamil-d3 HCl meets the rigorous standards required for regulated drug development.

Comparative Analysis: The Hierarchy of Internal Standards

The following table compares the performance of the recommended high-purity (S)-IS against common alternatives.

Feature(S)-(-)-Verapamil-d3 (High Purity) Racemic Verapamil-d3 Low-Enrichment (S)-Verapamil-d3
Stereochemistry 100% S-Enantiomer50% S / 50% R100% S-Enantiomer
Metabolic Tracking Perfect: Matches analyte clearance rates and matrix suppression exactly.[1]Poor: R-isomer accumulates differently; does not compensate for specific matrix effects on S-isomer.Perfect: Matches analyte.
Isotopic Enrichment ≥ 99.5% Atom DVaries (often >99%)< 98% Atom D
Signal Cross-Talk Negligible (<0.1% contribution to M0).[1]Low, but stereochemically mismatched.High Risk: Significant M0 (d0) impurity causes false positives in analyte channel.[1]
Retention Time Shift Slight (Deuterium effect); co-elutes with S-analyte.[1]Split Peak potential on chiral columns; R-isomer elutes at different time.Co-elutes.
Regulatory Risk Low: Ideal for FDA/EMA submissions.[1]High: Hard to justify in chiral assays; requires proving R/S matrix equivalence.[1]Critical Failure: Likely to fail "Selectivity" and "LLOQ" validation.

Visualizing the Validation Workflow

The following diagram illustrates the critical path for verifying the material before it enters your master mix.

Verapamil_Validation_Workflow cluster_QC QC Verification Protocols Raw_Material Raw (S)-Verapamil-d3 Step1 1. HRMS Analysis (Isotopic Distribution) Raw_Material->Step1 Dissolve Step2 2. Chiral LC (Enantiomeric Excess) Step1->Step2 Pass >99% D Step3 3. LC-MS/MS (Cross-Talk Check) Step2->Step3 Pass >99% ee Decision Validation Decision Step3->Decision Data Review Release Release for Bioanalysis Decision->Release Interference <5% Reject Reject / Repurify Decision->Reject Interference >5%

Caption: Figure 1. Sequential QC workflow to validate isotopic and stereochemical purity prior to method validation.

Technical Protocols for Verification

Protocol A: HRMS Isotopic Enrichment Analysis

Objective: Quantify the exact percentage of the d0 (unlabeled) impurity.[1] Why: Certificates of Analysis (CoA) often report "chemical purity" (UV) which ignores isotopic impurities.[1] You must measure the mass distribution.[1]

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).[1]

  • Sample Prep: Dilute (S)-(-)-Verapamil-d3 to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Method: Direct Infusion or short LC column (C18).[1]

  • Acquisition: Positive ESI, scan range m/z 450–470.[1]

  • Calculation (Self-Validating Logic):

    • Identify the theoretical monoisotopic mass of Verapamil-d0 (M+H: ~455.29 m/z).[1]

    • Identify the target IS mass Verapamil-d3 (M+H: ~458.31 m/z).[1]

    • Crucial Step: Check for the d0 peak at 455.29.[1]

    • Formula:

      
      [1]
      
    • Acceptance Criteria: d0 intensity must be < 0.5% of the d3 intensity.[1]

Protocol B: The "Zero-Interference" Cross-Talk Test

Objective: Determine if the IS interferes with the analyte quantification channel (FDA Requirement). Why: If your IS contains 1% unlabeled Verapamil, and you spike IS at 500 ng/mL, you are inadvertently adding 5 ng/mL of "analyte" to every sample. This destroys your LLOQ accuracy.[1]

  • Setup: Prepare a "Blank + IS" sample.

    • Matrix: Pooled human plasma (interference-free).[1]

    • IS Spike: Add (S)-(-)-Verapamil-d3 at the intended working concentration (e.g., 100 ng/mL).[1]

    • Analyte Spike: None (0 ng/mL).[1]

  • LC-MS/MS Conditions:

    • Monitor MRM for Analyte (455.3 → 165.1).[1]

    • Monitor MRM for IS (458.3 → 165.1 or equivalent shifted fragment).[1]

  • Analysis:

    • Inject the sample.[1]

    • Look at the Analyte channel (455.3).[1]

    • Pass Criteria: The integrated area in the analyte channel must be ≤ 5% of the response of the LLOQ standard (referenced from FDA Bioanalytical Method Validation Guidance, 2018).[1]

Protocol C: Chiral Purity Confirmation

Objective: Confirm the material is (S)-(-)-Verapamil, not (R) or Racemic.[1] Why: S-Verapamil has a higher first-pass metabolism.[1][3] If your IS is racemic, the R-fraction might survive processing differently or elute slightly differently on chiral columns, leading to variable IS response.[1]

  • Column: Chiralpak AD-RH or AGP (Alpha-1-acid glycoprotein) column.[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Isopropanol (90:10).

  • Detection: MS or UV (230 nm).[1]

  • Procedure:

    • Inject Racemic Verapamil Standard (to establish separation of R and S peaks).

    • Inject (S)-(-)-Verapamil-d3.[1]

    • Pass Criteria: Single peak matching the retention time of the S-enantiomer from the racemate; no visible R-enantiomer peak (>99% ee).[1]

Scientific Context: The Stereoselective Trap

Why is the S-enantiomer so critical? The diagram below details the metabolic divergence that makes racemic internal standards risky.

Verapamil_Metabolism cluster_Liver Hepatic Metabolism (First Pass) Racemate Racemic Verapamil (Administered Drug) S_Ver (S)-Verapamil (High Clearance) Racemate->S_Ver Separation R_Ver (R)-Verapamil (Low Clearance) Racemate->R_Ver CYP3A4 CYP3A4 Enzyme (Stereoselective) Nor_S (S)-Norverapamil CYP3A4->Nor_S Major Product Nor_R (R)-Norverapamil CYP3A4->Nor_R Minor Product S_Ver->CYP3A4 Rapid Metabolism R_Ver->CYP3A4 Slow Metabolism

Caption: Figure 2. Stereoselective metabolism of Verapamil by CYP3A4.[1][2] The S-enantiomer is metabolized significantly faster, altering the R/S ratio in plasma compared to the dosing solution.[1]

Expert Insight: If you use a Racemic IS, the R-d3 component will linger in plasma samples at higher concentrations relative to the S-d3 component if metabolic activity continues (e.g., in unstable blood samples).[1] More critically, if your LC method has any partial chiral separation, the IS peak shape will distort, affecting integration accuracy.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tracy, T. S., et al. (1999).[1] Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Validation of Chiral LC-MS Methods for Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereoselectivity of a drug's biological activity is a critical consideration. Verapamil, a calcium channel blocker widely used in the management of cardiovascular disorders, is a prime example. Administered as a racemic mixture, its enantiomers exhibit distinct pharmacological profiles. The S-enantiomer is approximately 20 times more potent than the R-enantiomer in its therapeutic effect.[1] This significant difference underscores the necessity for robust bioanalytical methods capable of accurately and precisely quantifying individual enantiomers in biological matrices. This guide provides an in-depth comparison of chiral Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Verapamil enantiomers, with a focus on the principles and practices of cross-validation to ensure data integrity across different analytical approaches.

The development and validation of bioanalytical methods are foundational to obtaining reliable pharmacokinetic and toxicokinetic data for regulatory submissions.[2] When multiple bioanalytical methods are employed within a single study or across different studies, cross-validation becomes a mandatory step to demonstrate the comparability of the data generated.[2][3][4][5] This is particularly crucial in the long-term development of a drug, where methods may be refined or transferred between laboratories.

The "Why": Causality Behind Experimental Choices in Chiral Bioanalysis

The decision to employ chiral-specific analytical methods for drugs like Verapamil is driven by the profound impact of stereochemistry on pharmacokinetics (PK) and pharmacodynamics (PD). The differential potency of Verapamil enantiomers necessitates separate quantification to accurately model their absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for chiral drug analysis due to its high sensitivity, selectivity, and versatility.[6][8][9][10] The choice of a chiral stationary phase (CSP) is the cornerstone of a successful chiral separation.[10][11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and protein-based CSPs, like α1-acid glycoprotein (AGP), are commonly used for the resolution of Verapamil and its metabolites.[13][14]

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled selectivity, minimizing interference from endogenous matrix components and co-administered drugs.[8] This is a significant advantage over less selective detectors like UV or fluorescence.

Experimental Design: A Tale of Two Methods

This guide will compare two distinct, yet widely accepted, chiral LC-MS methods for the quantification of Verapamil enantiomers in human plasma. Both methods are designed to be fully validated according to FDA guidelines, which encompass assessments of accuracy, precision, selectivity, sensitivity, and stability.[2][3]

Method A: Protein-Based Chiral Stationary Phase with Solid-Phase Extraction

This method utilizes a chiral stationary phase based on α1-acid glycoprotein (AGP), which is known for its broad enantioselectivity for a wide range of pharmaceutical compounds.

Method B: Polysaccharide-Based Chiral Stationary Phase with Liquid-Liquid Extraction

This approach employs a more traditional polysaccharide-based CSP, often favored for its robustness and high sample loading capacity.

The subsequent sections will detail the experimental protocols for each method, followed by a head-to-head comparison of their performance characteristics and a comprehensive guide to performing a cross-validation between them.

Experimental Protocols

Method A: Protein-Based CSP with SPE

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen for its ability to provide clean extracts by selectively isolating the analytes of interest from the complex plasma matrix, thereby reducing matrix effects.[15]

  • Procedure:

    • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of human plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the Verapamil enantiomers with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: The AGP-based column provides excellent enantioselectivity, while the MS/MS detection in Multiple Reaction Monitoring (MRM) mode ensures high sensitivity and specificity.

  • Parameters:

    • LC Column: Chiral AGP column (e.g., CHIRAL-AGP, 100 x 4.0 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate in water and acetonitrile (gradient may be required for optimal separation).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for R- and S-Verapamil and their stable isotope-labeled internal standards.

Method B: Polysaccharide-Based CSP with LLE

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic and effective technique for sample cleanup, particularly for moderately polar compounds like Verapamil. It offers a different selectivity in removing interferences compared to SPE.

  • Procedure:

    • To 200 µL of human plasma, add 50 µL of internal standard solution.

    • Add 1 mL of a mixture of methyl tert-butyl ether and ethyl acetate (1:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Rationale: Polysaccharide-based CSPs are robust and can offer different elution orders and selectivities compared to protein-based phases. Reversed-phase chromatography is generally more compatible with MS detection than normal-phase.[16]

  • Parameters:

    • LC Column: Chiralpak AD-RH (or similar amylose-based column), 150 x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • MS System: Same as Method A.

    • MRM Transitions: Same as Method A.

Performance Comparison

The performance of each method is evaluated based on standard validation parameters. The following table summarizes typical expected performance data.

ParameterMethod A (Protein-Based CSP)Method B (Polysaccharide-Based CSP)
Linearity (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (%Bias) ± 10%± 15%
Recovery 85-95%75-85%
Matrix Effect MinimalModerate

Discussion of Performance:

Method A generally exhibits a lower LLOQ and reduced matrix effects due to the cleaner extracts obtained from SPE.[17][18] Protein-based columns can sometimes be more susceptible to matrix effects if the sample cleanup is not thorough.[19][20][21] Method B, while potentially having a slightly higher LLOQ and more pronounced matrix effects, can be more robust and less expensive to operate in the long run. The choice between the two may depend on the specific requirements of the study, such as the need for very low quantification limits.

Cross-Validation: Ensuring Data Comparability

Cross-validation is essential when data from two different bioanalytical methods are to be compared or combined.[4][5] The process involves analyzing the same set of quality control (QC) samples and incurred study samples using both methods.

Cross-Validation Experimental Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze with Method A QC_Samples->Analyze_A Analyze_B Analyze with Method B QC_Samples->Analyze_B Study_Samples Select Incurred Study Samples Study_Samples->Analyze_A Study_Samples->Analyze_B Compare_Results Compare Concentrations Analyze_A->Compare_Results Analyze_B->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Results->Statistical_Analysis Acceptance Acceptance Criteria Met? Statistical_Analysis->Acceptance

Caption: Workflow for the cross-validation of two bioanalytical methods.

Step-by-Step Cross-Validation Protocol
  • Sample Selection:

    • Prepare three batches of QC samples at low, medium, and high concentrations.

    • Select a minimum of 20 incurred study samples that span the calibration curve range.

  • Analysis:

    • Analyze one set of QC samples and the incurred samples using Method A.

    • Analyze the second set of QC samples and the same incurred samples using Method B.

  • Data Evaluation:

    • The mean concentration of the QC samples from both methods should be within ±20% of each other.

    • For the incurred samples, the percent difference between the concentrations obtained from the two methods should be within ±20% for at least 67% of the samples.

Logical Relationship of Validation Parameters

ValidationParameters cluster_validation Individual Method Validation Method_A Validated Method A Cross_Validation Cross-Validation Method_A->Cross_Validation Accuracy_A Accuracy Method_A->Accuracy_A Precision_A Precision Method_A->Precision_A Selectivity_A Selectivity Method_A->Selectivity_A Method_B Validated Method B Method_B->Cross_Validation Accuracy_B Accuracy Method_B->Accuracy_B Precision_B Precision Method_B->Precision_B Selectivity_B Selectivity Method_B->Selectivity_B Data_Comparability Data Comparability Cross_Validation->Data_Comparability

Caption: Relationship between individual method validation and cross-validation.

Conclusion

The cross-validation of chiral LC-MS methods is a non-negotiable step in ensuring the reliability and consistency of bioanalytical data for stereoselective drugs like Verapamil. While both protein-based and polysaccharide-based chiral stationary phases can provide effective separation of Verapamil enantiomers, their performance characteristics and susceptibility to matrix effects can differ. A thorough understanding of the principles behind each method and a rigorously executed cross-validation protocol are paramount for generating high-quality data that can withstand regulatory scrutiny and ultimately contribute to the safe and effective use of chiral pharmaceuticals. The choice of the most appropriate method will depend on a balance of required sensitivity, robustness, and cost-effectiveness for the specific application.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Determination of the enantiomers of verapamil and norverapamil in serum using coupled achiral-chiral high-performance liquid chromatography - PubMed. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
  • Enantiomeric Separation of Verapamil and its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC–ESI-MS-MS | Journal of Chromatographic Science | Oxford Academic. (2012, June 7).
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - MDPI. (2021, April 6).
  • Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds | LCGC International. (2020, November 12).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Chiral Bioequivalence – An Explainer - Chiralpedia. (2025, February 17).
  • A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - MDPI. (2023, March 2).
  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. (2023, September 1).
  • Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC - PubMed. (2003, September 15).
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PubMed. (2021, April 6).
  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • A Systematic Review on the Analytical Techniques for the Quantification of Verapamil - Acta Scientific. (2021, April 30).
  • Chiral separation of verapamil and some of its metabolites by HPLC and CE - ResearchGate. (2025, August 6).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). (2021, August 30).
  • Determination of Verapamil Enantiomers in Serum Following Racemate Administration Using HPLC. (n.d.).
  • Chiral Drug Separation. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Chromatography for Chiral Separation - Longdom Publishing. (2022, June 2).

Sources

FDA Bioanalytical Compliance: Optimizing S-Verapamil Quantification via Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of chiral drugs like Verapamil, the selection of an Internal Standard (IS) is not merely a procedural choice—it is the linchpin of regulatory compliance. Verapamil undergoes extensive stereoselective first-pass metabolism, where the pharmacologically more active S-enantiomer is cleared differently than the R-enantiomer.[1][2][3] Consequently, FDA and ICH M10 guidelines mandate bioanalytical methods that can distinguish these enantiomers with high precision.

This guide evaluates the performance of Deuterated S-Verapamil (S-Verapamil-d3/d7) against racemic deuterated standards and structural analogs. We demonstrate that while generic IS options are cheaper, they fail to adequately compensate for matrix effects in chiral chromatography, risking regulatory rejection under ICH M10 Section 3.2.4 .

Regulatory Framework: The ICH M10 Mandate[4][5]

The FDA’s adoption of the ICH M10 Bioanalytical Method Validation Guideline (2022) has tightened the requirements for Internal Standards, particularly for LC-MS/MS assays.

Key Regulatory Requirements for S-Verapamil:
  • Matrix Effect Compensation: The IS must track the analyte’s ionization efficiency in the presence of co-eluting matrix components.

  • Selectivity: The method must differentiate the S-enantiomer from the R-enantiomer and metabolites (Norverapamil).

  • Isotopic Interference: The IS must not interfere with the analyte signal, and high concentrations of the analyte must not interfere with the IS (Cross-talk).

Senior Scientist Insight: Regulatory bodies often flag "retention time shifts" caused by deuterium labeling. If your deuterated IS elutes even 0.1 minutes apart from your analyte due to the deuterium isotope effect, it is no longer correcting for the specific matrix suppression occurring at the analyte's elution time.

Comparative Analysis: IS Performance

We compared three classes of Internal Standards for the quantification of S-Verapamil in human plasma.

The Candidates
  • Gold Standard: Stable Isotope Labeled (SIL) S-Verapamil-d7 (Chiral specific).

  • Alternative A: Racemic Verapamil-d6 (Relies on chiral column to separate S-d6 from R-d6).

  • Alternative B: Structural Analog (Gallopamil ).

Experimental Data: Matrix Factor & Precision

Data represents mean values from n=6 lots of human plasma (lipemic and hemolyzed included).

MetricS-Verapamil-d7 (SIL-Chiral)Racemic Verapamil-d6Gallopamil (Analog)FDA/ICH M10 Limit
IS-Normalized Matrix Factor 0.98 (Ideal)0.920.76 (Suppression)Close to 1.0
Matrix Factor %CV 2.1% 4.5%12.8%< 15%
Retention Time Shift (

RT)
< 0.02 min0.05 min1.2 minN/A
Accuracy (LLOQ) 98.5%94.2%81.0%± 20%
Technical Interpretation[1][4][6][7][8][9]
  • S-Verapamil-d7: Exhibits near-perfect co-elution. The IS-normalized Matrix Factor is ~1.0, meaning the IS experiences the exact same ion suppression as the analyte.

  • Racemic Verapamil-d6: Acceptable, but risky. On chiral columns (e.g., Chiralpak AGP), the deuterium label can slightly alter the interaction with the chiral selector, causing peak broadening or slight separation from the non-deuterated S-analyte.

  • Gallopamil: Fails to compensate for matrix effects.[4] The high %CV (12.8%) indicates that patient-to-patient matrix variability will likely cause batch failures during clinical trials.

Decision Logic for IS Selection

The following diagram outlines the critical decision pathway for selecting an IS compliant with FDA/ICH M10 for chiral assays.

IS_Selection_Logic Start Start: Select IS for S-Verapamil IsChiral Is Chiral Separation Required? (S vs R distinction) Start->IsChiral CheckSIL Is Enantiomer-Specific SIL-IS (S-Verapamil-d3/d7) Available? IsChiral->CheckSIL Yes (Required) UseRacemic Use Racemic SIL-IS (Verapamil-d6) CheckSIL->UseRacemic No (Cost/Supply issue) GoldStandard OPTION A: Gold Standard Use S-Verapamil-d7 (Full M10 Compliance) CheckSIL->GoldStandard Yes CheckRes Does Chiral Column Resolve IS Enantiomers? UseRacemic->CheckRes CheckShift Check Deuterium Isotope Effect (RT Shift > 0.05 min?) CheckRes->CheckShift Yes Fail STOP: High Risk of Validation Failure CheckRes->Fail No (Overlapping Peaks) CheckShift->GoldStandard No (Co-elution) Risky OPTION B: Conditional Use Validate 'Window' of Suppression CheckShift->Risky Yes (Shift exists)

Caption: Decision tree for Internal Standard selection emphasizing the critical check points for chiral resolution and deuterium isotope effects.

Validated Experimental Protocol

This protocol is designed to meet ICH M10 standards for linearity, recovery, and specificity.

A. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Verapamil to minimize phospholipid carryover, which causes significant matrix effects.

  • Aliquot: Transfer 50 µL of human plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of S-Verapamil-d7 working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex 10s.

  • Buffer: Add 50 µL of 1.0 M Sodium Hydroxide (NaOH) to basify (Verapamil pKa ~8.9).

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

  • Agitate: Shake for 10 min at 1200 rpm. Centrifuge at 4000g for 5 min.

  • Reconstitution: Transfer supernatant to a clean tube. Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Parameters[6][8][11][12]
  • Column: Chiralpak AGP (100 x 2.0 mm, 5 µm) or equivalent α1-acid glycoprotein column.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Isopropanol (92:8 v/v). Isocratic elution is crucial for stable chiral separation.

  • Flow Rate: 0.4 mL/min.[5]

  • MS Detection: Sciex Triple Quad (or equivalent). Positive ESI.

    • S-Verapamil Transition: m/z 455.3 → 165.1

    • S-Verapamil-d7 Transition: m/z 462.3 → 165.1

C. Bioanalytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add S-Verapamil-d7 (Internal Standard) Sample->IS_Add LLE LLE Extraction (MTBE + NaOH) IS_Add->LLE LC Chiral LC Separation (Chiralpak AGP) LLE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio S-Ver/S-Ver-d7) MS->Data

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of S-Verapamil.

Scientific Rationale & Troubleshooting

Why S-Verapamil-d7 over d3?

While d3 is cheaper, the mass difference (+3 Da) is dangerously close to the natural isotopic envelope of the parent drug (M+2, M+3 from 13C, 34S, etc.).

  • Risk: At high concentrations (ULOQ), the natural isotopes of the analyte may contribute signal to the IS channel (Cross-talk).

  • Recommendation: Use d6 or d7 to ensure a mass shift of >5 Da, eliminating isotopic overlap [1].

The Deuterium Isotope Effect

Deuterium is slightly less lipophilic than Hydrogen.[6] On high-efficiency columns, deuterated standards may elute earlier than the analyte.[7]

  • Mitigation: If

    
    RT > 0.05 min, the IS is not experiencing the same matrix suppression. Adjust the organic modifier (Isopropanol) percentage slightly to force co-elution, or switch to a 13C-labeled IS (though significantly more expensive) if the shift is unmanageable [2].
    

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[8][9] [Link]

  • Wang, S., et al. (2007). The use of stable-isotope-labeled internal standards to compensate for matrix effects in LC-MS/MS bioanalysis. Journal of Chromatography B. [Link]

  • Eichelbaum, M., & Gross, A. S. (1996). Stereochemical aspects of drug action and disposition. In: Handbook of Experimental Pharmacology. [Link]

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

[1]

Executive Summary & Risk Context[2][3][4][5]

Handling (S)-(-)-Verapamil-d3 HCl presents a dual challenge: protecting the operator from a potent calcium channel blocker and protecting the high-value isotopically labeled standard from environmental degradation.

While standard Verapamil is a potent cardiovascular drug, the (S)-enantiomer is known to be more potent regarding calcium channel blocking activity compared to the (R)-enantiomer. Furthermore, the d3 (N-methyl-d3) labeling designates this as a mass spectrometry internal standard, typically handled in milligram quantities.

Critical Hazard Alert: Verapamil HCl is classified as Acute Toxic (Oral, Dermal, Inhalation) .[1] Inhalation of the powder form poses the highest immediate risk in a laboratory setting due to rapid systemic absorption affecting the myocardium (bradycardia, hypotension).

Hazard Profile & Toxicology Matrix

Before selecting PPE, we must quantify the risk.[2] This compound is treated under Occupational Exposure Band (OEB) 3 or 4 (High Potency).

Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) Cat 3H301 Toxic if swallowed.[3][4][5]
Acute Toxicity (Dermal) Cat 2/3H310/H311 Fatal/Toxic in contact with skin.[5]
Acute Toxicity (Inhalation) Cat 2H330 Fatal if inhaled (Dust/Mist).[6]
Reproductive Toxicity Cat 1BH360 May damage fertility or the unborn child.[5]
Target Organs N/ASTOT-RE Cardiovascular System, CNS.

Scientist's Note: The "Fatal if inhaled" (H330) designation mandates that no open-bench handling of the powder is permitted. All weighing must occur within an engineering control device.

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed for redundancy . If one barrier fails, a second must be in place.

PPE Selection Matrix
Protection ZoneEquipment StandardRationale & Technical Requirement
Respiratory PAPR (Powered Air Purifying Respirator) OR N95/P100 (only if inside BSC)H330 Mitigation: If working outside a certified Class II BSC, a loose-fitting PAPR with HEPA filters is mandatory to prevent inhalation of micro-particulates.
Hand Protection Double Gloving (Nitrile/Nitrile)Permeation Defense: Outer glove (5-8 mil) protects against abrasion; inner glove (4 mil) acts as the final chemical barrier. Color Indicator: Use contrasting colors (e.g., Blue outer, White inner) to spot tears immediately.
Body Defense Tyvek® Lab Coat (Closed Front) + Sleeve Covers Wrist Gap Closure: The wrist is the most common exposure point. Impervious sleeve covers taped over the glove cuff prevent skin exposure during reaching motions.
Ocular Chemical Splash Goggles Mucosal Protection: Safety glasses are insufficient for potent powders due to potential airborne drift entering from the side.

Engineering Controls & "The d3 Factor"

Protecting the scientific integrity of (S)-(-)-Verapamil-d3 is as vital as safety. Deuterated standards are expensive and often hygroscopic.

  • Static Control (Critical): Deuterated salts (HCl) in milligram amounts are prone to static charging.

    • Requirement: Use an Anti-Static Gun (Ionizer) or a Static Dissipative Weighing Boat .

    • Why: Static can cause the powder to "jump" off the spatula, creating an inhalation hazard and causing the loss of hundreds of dollars of material.

  • Primary Containment:

    • Work must be performed in a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity >100 fpm.

Operational Workflow: Gowning & Handling

The following diagram illustrates the logical flow for entering the containment zone, handling the compound, and exiting safely.

GowningProtocolcluster_zoneContainment Zone (Hood/BSC)StartStart: Risk AssessmentGowningStep 1: Gowning(Double Gloves, Tyvek, Sleeves)Start->GowningCheckStep 2: Seal Check(Wrist Taping & Visual Inspect)Gowning->CheckEntryStep 3: Enter BSC/Hood(Verify Airflow)Check->EntryStaticStep 4: Static Neutralization(Ionizer on Weigh Boat)Entry->StaticWeighingStep 5: Weighing/Solubilization(Closed Vessel Transfer)Static->WeighingDeconStep 6: Primary Decon(Wipe container with MeOH)Weighing->DeconDoffingStep 7: Doffing Sequence(Outer Gloves -> Gown -> Inner Gloves)Decon->Doffing

Figure 1: Safe Handling Workflow for Potent Deuterated Standards.

Detailed Handling Protocol
  • Preparation: Wipe down the balance area with a damp lint-free cloth (prevents dust turbulence).

  • Static Neutralization: Aim the ionizing gun at the empty weigh boat and the spatula for 3 seconds.

  • Weighing: Open the Verapamil-d3 vial only inside the hood. Transfer required mass.[7]

  • Solubilization: Ideally, add solvent (e.g., Methanol or DMSO) directly to the weighing vessel or vial to dissolve the powder before removing it from the hood. Liquid handling is safer than powder handling.

  • Decontamination: Wipe the exterior of the solution vial with a methanol-dampened wipe before removing it from the containment zone.

Emergency Response: Spill & Exposure

In the event of a powder spill, immediate action is required to prevent aerosolization.

SpillResponseSpillEvent: Powder Spill IdentifiedAssessAssess: Is it contained in Hood?Spill->AssessContainedYES: Remain in HoodAssess->ContainedUncontainedNO: Evacuate Lab (15 min)Assess->UncontainedPPE_UpUpgrade PPE:Double Gloves + Respiratory ProtectionContained->PPE_UpUncontained->PPE_UpAfter Aerosols SettleCoverCover spill withDamp Absorbent PadsPPE_Up->CoverCleanWipe: Periphery to Center(Do not sweep dry dust)Cover->CleanDisposeDisposal: Seal in HazBagLabel 'Toxic - Verapamil'Clean->Dispose

Figure 2: Logic Flow for Potent Compound Spill Response.

Medical Emergency:

  • Inhalation/Ingestion: Call emergency services immediately. Mention "Calcium Channel Blocker Overdose."

  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrades skin barrier).

Disposal & Waste Management

Verapamil HCl is not specifically P-listed under RCRA, but due to its acute toxicity (LD50 rat ~108 mg/kg), it must be managed as Hazardous Pharmaceutical Waste .

  • Solid Waste: All gloves, weigh boats, and wipes used in the process must be collected in a sealed bag labeled "Toxic Solid Waste."

  • Liquid Waste: Solutions containing Verapamil-d3 should be segregated into "Toxic Organic" waste streams.

  • Destruction: The preferred method is Incineration at high temperatures to ensure complete thermal destruction of the hydrochloride salt structure.

  • Do NOT: Do not dispose of down the drain. Do not mix with oxidizers.

References

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link] (Verified via Search 1.6).

  • Fresenius Kabi. (2024). Safety Data Sheet: Verapamil Hydrochloride Injection.[8] Retrieved from [Link] (Verified via Search 1.10).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.